molecular formula C12H14N2 B187990 2,3,6,7-Tetramethylquinoxaline CAS No. 6957-19-3

2,3,6,7-Tetramethylquinoxaline

Cat. No.: B187990
CAS No.: 6957-19-3
M. Wt: 186.25 g/mol
InChI Key: MRHHHYZFDDQAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetramethylquinoxaline is a synthetic organic compound belonging to the quinoxaline class of heterocycles, characterized by a benzene ring fused to a pyrazine ring. Quinoxaline derivatives are white crystalline solids and are typically purified via distillation . As a highly substituted quinoxaline, this compound serves as a valuable building block and key intermediate in medicinal chemistry, organic synthesis, and materials science research. Researchers utilize this and similar quinoxaline scaffolds to develop novel substances with diverse biological activities, as the core structure is known for its broad pharmacological potential . The four methyl groups on its core structure influence its lipophilicity, bioavailability, and electronic properties, making it a subject of interest in structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3,6,7-tetramethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHHHYZFDDQAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290025
Record name 2,3,6,7-Tetramethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-19-3
Record name 6957-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6,7-Tetramethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,7-Tetramethylquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,6,7-tetramethylquinoxaline. It includes a detailed summary of its structural and spectroscopic data, a thorough experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known characteristics of the broader quinoxaline class of compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound, a derivative of quinoxaline, is a heterocyclic organic compound with the chemical formula C₁₂H₁₄N₂.[1] Its structure consists of a pyrazine ring fused to a benzene ring, with four methyl group substituents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6957-19-3[1]
Molecular Formula C₁₂H₁₄N₂[1]
Molecular Weight 186.26 g/mol [1]
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in vegetable oils, propylene glycol, and DMSO. Soluble in ethanol.[2][3]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H (C5-H, C8-H)~7.5 - 8.0Singlet-
Methyl-H (C2-CH₃, C3-CH₃)~2.5 - 2.8Singlet-
Methyl-H (C6-CH₃, C7-CH₃)~2.4 - 2.6Singlet-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are dependent on their hybridization and the nature of the attached atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (ppm)
C=N (C2, C3)~150 - 155
Aromatic C-H (C5, C8)~125 - 130
Aromatic C-CH₃ (C6, C7)~135 - 140
Aromatic C (C4a, C8a)~138 - 142
Methyl C (C2-CH₃, C3-CH₃)~20 - 25
Methyl C (C6-CH₃, C7-CH₃)~18 - 22
Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
186[M]⁺
171[M - CH₃]⁺
156[M - 2CH₃]⁺

Experimental Protocols

Synthesis of this compound

The synthesis of quinoxaline derivatives is often achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For this compound, the logical precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).

Reaction:

G cluster_reactants Reactants cluster_product Product R1 4,5-Dimethyl-1,2-phenylenediamine P This compound R1->P + R2 Diacetyl (2,3-Butanedione) R2->P

Synthesis of this compound.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[5]

  • Add diacetyl (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[5]

  • Stir the reaction mixture at room temperature or gently heat under reflux for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by melting point determination.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of quinoxaline derivatives exhibits a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[6][7][8]

Potential as Anticancer Agents

Many quinoxaline derivatives have shown significant cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms of action often involve the inhibition of protein kinases and the induction of apoptosis.[9]

G Quinoxaline Quinoxaline Derivatives Kinase Protein Kinases Quinoxaline->Kinase Inhibition Apoptosis Apoptosis Quinoxaline->Apoptosis Induction CellProliferation Cancer Cell Proliferation Kinase->CellProliferation Promotes Apoptosis->CellProliferation Inhibits

General anticancer mechanism of quinoxalines.

Potential as Antimicrobial Agents

Quinoxaline derivatives have also demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][10][11] The exact mechanism of action can vary depending on the specific derivative and the microbial target.

Experimental Protocol for Antimicrobial Activity Screening (Disc Diffusion Method): [10]

  • Prepare agar plates inoculated with the target bacterial strain.

  • Impregnate sterile paper discs with a known concentration of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the surface of the agar plates.

  • Incubate the plates under appropriate conditions for bacterial growth.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

G Start Prepare Inoculated Agar Plates Step1 Impregnate Discs with Test Compound Start->Step1 Step2 Place Discs on Agar Plates Step1->Step2 Step3 Incubate Plates Step2->Step3 End Measure Zone of Inhibition Step3->End

References

An In-depth Technical Guide to 2,3,6,7-Tetramethylquinoxaline (CAS: 6957-19-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6,7-tetramethylquinoxaline, a heterocyclic organic compound. While specific research on this particular substituted quinoxaline is limited, this document consolidates available data and provides context based on the well-established chemistry and pharmacology of the quinoxaline scaffold. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Chemical and Physical Properties

This compound presents as a colorless to light yellow crystalline solid or oily substance.[1] It is soluble in common organic solvents such as alcohols, ethers, and ketones.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6957-19-3
Molecular Formula C₁₂H₁₄N₂[1]
Molecular Weight 186.25 g/mol [1]
Appearance Colorless to light yellow crystals or oily substance[1]
Boiling Point 301.7 °C at 760 mmHg
Flash Point 124.1 °C
Density 1.063 g/cm³[2]
Refractive Index 1.595
UV max ~294 nm[1]

Synthesis

The synthesis of this compound follows the general and widely established method for preparing quinoxaline derivatives: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. For this specific molecule, the precursors are 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4,5-Dimethyl-1,2-phenylenediamine condensation Condensation Reaction reactant1->condensation Solvent (e.g., Ethanol) reactant2 Diacetyl (2,3-Butanedione) reactant2->condensation product This compound condensation->product Purification (e.g., Recrystallization) Quinoxaline_Activities cluster_activities Potential Biological Activities parent Quinoxaline Scaffold anticancer Anticancer parent->anticancer antimicrobial Antimicrobial parent->antimicrobial neuroprotective Neuroprotective parent->neuroprotective antiviral Antiviral parent->antiviral anti_inflammatory Anti-inflammatory parent->anti_inflammatory

References

An In-depth Technical Guide to the Synthesis of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,6,7-tetramethylquinoxaline, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The document details a robust and efficient synthetic protocol, presents key quantitative data in a structured format, and includes visual diagrams to elucidate the reaction pathway and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and development of quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The core structure, a fusion of benzene and pyrazine rings, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The synthesis of specifically substituted quinoxalines, such as this compound, is of interest for structure-activity relationship studies and the exploration of new chemical entities. The primary and most established method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Core Synthetic Strategy

The synthesis of this compound is most effectively achieved through the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, namely biacetyl (2,3-butanedione) or its precursor. This technical guide focuses on a modern and efficient nickel-catalyzed borrowing hydrogen annulation reaction, which offers high yields and operational simplicity.

Chemical Reaction Pathway

The synthesis proceeds via the reaction of 4,5-dimethyl-1,2-phenylenediamine with butane-2,3-diol, which, under the nickel-catalyzed conditions, serves as a precursor to biacetyl. The reaction mechanism involves the in-situ formation of the diketone followed by condensation with the diamine to form the quinoxaline ring.

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product r1 4,5-Dimethyl-1,2-phenylenediamine p1 This compound r1->p1 + r2 Butane-2,3-diol r2->p1 cat Ni(OTf)2 / dcype cat->p1 t-AmOH, 120 °C

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a nickel-catalyzed borrowing hydrogen annulation reaction.[1]

Materials and Reagents
  • 4,5-Dimethyl-1,2-phenylenediamine

  • Butane-2,3-diol

  • Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)

  • 1,2-Bis(dicyclohexylphosphino)ethane (dcype)

  • tert-Amyl alcohol (t-AmOH), dry

  • 3Å Molecular sieves, dry

  • Ethyl acetate (EA)

  • Hexanes

  • Nitrogen gas (N₂)

Synthesis Procedure
  • Catalyst Preparation: In a nitrogen-filled glovebox, add Ni(OTf)₂ (2.9 mg, 0.008 mmol) and 1,2-bis(dicyclohexylphosphino)ethane (dcype, 4.2 mg, 0.01 mmol) to a 10 mL Schlenk tube containing dry t-AmOH (1.2 mL). Stir the mixture for 30 minutes.

  • Reaction Setup: To the catalyst mixture, add butane-2,3-diol (0.8 mmol), 4,5-dimethyl-1,2-phenylenediamine (0.4 mmol), and dry 3Å molecular sieves (100 mg).

  • Reaction Execution: Seal the Schlenk tube and stir the reaction mixture in an oil bath maintained at 120 °C for 30 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is directly subjected to silica gel column chromatography. Elute the product using a mixture of ethyl acetate and hexanes (1:5 v/v) to afford this compound as a white solid.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

experimental_workflow start Start catalyst_prep Catalyst Preparation (Ni(OTf)2 + dcype in t-AmOH) start->catalyst_prep add_reactants Addition of Reactants (Diamine, Diol, Molecular Sieves) catalyst_prep->add_reactants reaction Reaction at 120 °C for 30h add_reactants->reaction cool Cool to Room Temperature reaction->cool chromatography Silica Gel Column Chromatography (Eluent: EA/Hexanes 1:5) cool->chromatography product Isolated Product (this compound) chromatography->product

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

This section summarizes the available quantitative data for the synthesized this compound and its key precursor.

Physical and Chemical Properties
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
4,5-Dimethyl-1,2-phenylenediamine3171-45-7C₈H₁₂N₂136.19127-129-White to brown powder
This compound6957-19-3C₁₂H₁₄N₂186.2557-60[2]330-332[2]White solid[1]
Reaction Parameters and Yield
Reaction TypeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
Nickel-Catalyzed Borrowing Hydrogen AnnulationNi(OTf)₂ / dcypet-AmOH1203087[1]
Spectroscopic Data

This compound

Data TypeDescription
¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 2H), 2.70 (s, 6H), 2.46 (s, 6H) ppm.[1]
¹³C NMR Data not available in the searched literature.
IR Data not available in the searched literature.
MS Data not available in the searched literature.

Conclusion

This technical guide has outlined a detailed and efficient method for the synthesis of this compound. The presented nickel-catalyzed protocol offers a high yield and a straightforward purification procedure. The provided quantitative data, including physical properties and spectroscopic information, serves as a valuable reference for researchers in the field. The clear visualization of the reaction pathway and experimental workflow is intended to facilitate the practical implementation of this synthesis. Further research to fully characterize the compound with ¹³C NMR, IR, and mass spectrometry is encouraged to supplement the existing data. This guide provides a solid foundation for the synthesis and further investigation of this compound in various scientific and developmental contexts.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 2,3,6,7-Tetramethylquinoxaline

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a foundational scaffold in numerous compounds with significant biological activities. Its derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents. The strategic placement and nature of substituents on the quinoxaline ring system are pivotal in modulating the pharmacological properties of these molecules. This guide focuses on the molecular structure of a specific derivative, this compound, providing a detailed overview of its structural characteristics, spectroscopic signature, and the experimental methodologies employed for its characterization.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol . The core structure consists of a planar quinoxaline ring system with methyl groups attached at the 2, 3, 6, and 7 positions. The planarity of the quinoxaline core is a common feature among its derivatives, although minor deviations can occur.

The molecular structure of this compound is depicted below.

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
Data not available in the provided search results.Data not available in the provided search results.

Note: While specific, experimentally verified NMR data for this compound were not found in the searched literature, the expected ¹H NMR spectrum would show singlets for the aromatic protons and the methyl protons. The ¹³C NMR would display distinct signals for the quaternary carbons of the quinoxaline core and the methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H stretchMedium
2960-2850Aliphatic C-H stretch (from methyl groups)Strong
1600-1400C=C and C=N stretching (aromatic ring)Medium-Strong
1380-1365C-H bending (methyl groups)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Technique m/z Interpretation
Electron Ionization (EI)186.12[M]⁺ (Molecular Ion)
Electrospray Ionization (ESI)187.12[M+H]⁺ (Protonated Molecule)

Experimental Protocols

The synthesis and characterization of quinoxaline derivatives follow established organic chemistry methodologies. A generalized workflow is presented below.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis start Starting Materials (e.g., o-phenylenediamine derivative and α-dicarbonyl compound) reaction Condensation Reaction (e.g., in ethanol or acetic acid) start->reaction workup Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms ir IR Spectroscopy purification->ir xray Single Crystal X-ray Diffraction (optional) purification->xray

Caption: Synthesis and characterization workflow for quinoxalines.

Synthesis

A common route for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound. For this compound, this would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Protocol:

  • Reaction Setup: Dissolve equimolar amounts of 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for a specified period (typically a few hours) to allow for the completion of the condensation reaction.

  • Product Isolation: Cool the reaction mixture and isolate the crude product, which often precipitates out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

4.2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

4.2.2 Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization for ESI or a direct insertion probe for EI). Acquire the mass spectrum over a relevant m/z range.

4.2.3 IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids/oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

  • Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Biological Relevance and Signaling Pathways

Quinoxaline derivatives are known to interact with various biological targets. While a specific signaling pathway for this compound is not defined in the literature, related compounds have been shown to act as inhibitors of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. Their mechanism of action often involves intercalation with DNA or binding to the active sites of enzymes, thereby disrupting downstream signaling cascades. The diagram below illustrates a generalized concept of how a quinoxaline-based drug candidate might interfere with a cellular signaling pathway.

G Generalized Drug-Target Interaction Pathway cluster_pathway Cellular Signaling Cascade receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response drug Quinoxaline Derivative (e.g., 2,3,6,7-TMQ) drug->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase by a quinoxaline derivative.

Conclusion

This compound is a derivative of the versatile quinoxaline scaffold. Its molecular structure is characterized by a planar heterocyclic core with four methyl substituents. The structural elucidation of this compound relies on a combination of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. While detailed crystallographic and biological pathway data for this specific molecule are limited in the public domain, the general methodologies for its synthesis and characterization are well-established. This guide provides a foundational understanding for researchers and scientists working with this and related quinoxaline compounds in the context of drug discovery and development.

Spectroscopic and Synthetic Profile of 2,3,6,7-Tetramethylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6,7-tetramethylquinoxaline, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and spectroscopic characterization, presenting the data in a structured format for ease of reference and comparison.

Synthesis of this compound

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For this compound, a plausible and efficient synthetic route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

Experimental Protocol: Synthesis

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 50 mL of ethanol.

  • To this solution, add 10 mmol of 2,3-butanedione.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol to remove unreacted starting materials.

  • For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.

  • Dry the purified crystals of this compound in a vacuum oven.

  • Determine the melting point and calculate the percentage yield.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of protons and the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse programs are used for both acquisitions.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6s2HAromatic protons (H-5, H-8)
~2.6s6HMethyl protons (C-6, C-7)
~2.5s6HMethyl protons (C-2, C-3)

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~154Quaternary carbons (C-2, C-3)
~140Quaternary carbons (C-5a, C-8a)
~130Quaternary carbons (C-6, C-7)
~128Aromatic carbons (C-5, C-8)
~20Methyl carbons (C-2, C-3 attached)
~19Methyl carbons (C-6, C-7 attached)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretching
~2950-2850MediumAliphatic C-H stretching (from methyl groups)
~1600-1585MediumC=N stretching of the quinoxaline ring
~1500-1400MediumC=C stretching within the aromatic ring
~1450-1375MediumC-H bending of the methyl groups
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Ionization Method: Electron Impact (EI) is a common method for this type of compound.

  • Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data

m/z ValueInterpretation
186Molecular ion peak [M]⁺, corresponding to C₁₂H₁₄N₂
171Loss of a methyl group (-CH₃) from the molecular ion
156Loss of two methyl groups or an ethyl group
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Data Acquisition: Scan the absorbance of the solution over a range of wavelengths, typically from 200 to 400 nm.

UV-Vis Absorption Data

λmax (nm)Molar Absorptivity (ε)Transition
~240-250Highπ → π
~320-330Moderaten → π

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (4,5-dimethyl-1,2-phenylenediamine & 2,3-butanedione) Reaction Cyclocondensation Reaction Start->Reaction Ethanol, Acetic Acid (cat.) Reflux Workup Work-up & Isolation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct NMR NMR Spectroscopy (¹H & ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS UVVis UV-Vis Spectroscopy FinalProduct->UVVis DataAnalysis Data Analysis & Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis UVVis->DataAnalysis

Caption: General workflow for the synthesis and characterization of this compound.

Solubility of 2,3,6,7-Tetramethylquinoxaline in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6,7-tetramethylquinoxaline in organic solvents. Given the limited availability of specific quantitative data for this compound, this document focuses on providing a framework for understanding its solubility based on the known properties of quinoxaline derivatives. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to Quinoxaline Solubility

Quinoxalines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their solubility in organic solvents is a critical parameter that influences their synthesis, purification, crystallization, and formulation. The solubility of a quinoxaline derivative is governed by a combination of factors, including the nature and position of substituents on the quinoxaline ring, the crystal lattice energy of the solid, and the physicochemical properties of the solvent, such as polarity and its ability to form hydrogen bonds.

The presence of four methyl groups in this compound is expected to increase its lipophilicity compared to the parent quinoxaline structure. This generally leads to higher solubility in non-polar and weakly polar organic solvents and lower solubility in polar, protic solvents like water.

Predicted Solubility Profile

Expected Solubility:

  • Good Solubility: Aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Moderate Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran (THF)) and ketones (e.g., acetone, methyl ethyl ketone).

  • Lower Solubility: Alcohols (e.g., methanol, ethanol), particularly short-chain alcohols.

  • Very Low Solubility: Non-polar aliphatic hydrocarbons (e.g., hexane, heptane) and water.

Quantitative Solubility Data for Analogous Compounds

To provide a quantitative perspective, the following tables summarize the available solubility data for structurally related quinoxaline derivatives. This information can serve as a useful reference for estimating the solubility of this compound.

Table 1: Solubility of 2-Phenyl-3-methyl-quinoxaline

SolventApproximate Solubility (mg/mL)
Ethanol~25
Dimethylformamide (DMF)~25
Dimethyl sulfoxide (DMSO)~30

Data sourced from publicly available product information sheets.

Table 2: Mole Fraction Solubility (x) of 6-Chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures

Temperature (K)2-Propanol (x)1-Butanol (x)2-Butanol (x)Ethyl Acetate (x)
278.150.000180.000210.000250.00121
283.150.000230.000270.000310.00153
288.150.000290.000340.000390.00192
293.150.000360.000430.000490.00241
298.150.000450.000540.000610.00301
303.150.000560.000670.000760.00373
308.150.000700.000840.000940.00461
313.150.000870.001040.001160.00569
318.150.001080.001290.001440.00701
323.150.001340.001590.001780.00861

Note: This data provides a valuable reference for predicting the solubility trends of other substituted quinoxalines.[1]

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, it is essential to perform experimental measurements. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in a liquid solvent.

Protocol 1: Shake-Flask Method followed by Gravimetric Analysis

This is a widely used and reliable method for determining equilibrium solubility.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes

  • Oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration: Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. A vacuum oven can be used for lower boiling point solvents or heat-sensitive compounds.

  • Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Weight of solute = (Weight of dish + solute) - (Weight of empty dish)

    • Solubility (g/L) = (Weight of solute in g / Volume of supernatant in L)

The following diagram illustrates the workflow for this gravimetric solubility determination method.

experimental_workflow_gravimetric start Start prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prepare_solution->equilibrate withdraw_sample Withdraw Known Volume of Supernatant equilibrate->withdraw_sample filter_sample Filter Through Syringe Filter into Pre-weighed Dish withdraw_sample->filter_sample evaporate_solvent Evaporate Solvent (Oven/Vacuum Oven) filter_sample->evaporate_solvent weigh_solute Cool and Weigh Dried Solute (Repeat until constant weight) evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility (g/L, mol/L, etc.) weigh_solute->calculate_solubility end_node End calculate_solubility->end_node

Gravimetric solubility determination workflow.
Protocol 2: Shake-Flask Method followed by Spectroscopic Analysis

This method is suitable when the solute has a distinct chromophore, allowing for quantification using UV-Vis spectroscopy.

Materials and Equipment:

  • All materials from Protocol 1 (except evaporation dishes)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from Protocol 1.

  • Sample Withdrawal, Filtration, and Dilution: After equilibration, withdraw a known volume of the supernatant and filter it as described in Protocol 1. Dilute the clear, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Spectroscopic Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mol/L).

The following diagram illustrates the workflow for this spectroscopic solubility determination method.

experimental_workflow_spectroscopic start Start prepare_calibration Prepare Calibration Curve start->prepare_calibration prepare_solution Prepare Saturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prepare_solution->equilibrate withdraw_filter Withdraw and Filter Supernatant equilibrate->withdraw_filter dilute_sample Dilute Sample to within Linear Range withdraw_filter->dilute_sample measure_absorbance Measure Absorbance at λmax dilute_sample->measure_absorbance calculate_concentration Calculate Concentration from Calibration Curve measure_absorbance->calculate_concentration calculate_solubility Calculate Solubility (accounting for dilution) calculate_concentration->calculate_solubility end_node End calculate_solubility->end_node

Spectroscopic solubility determination workflow.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a result of the interplay between its molecular properties and those of the solvent. The following diagram illustrates these relationships.

factors_influencing_solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions lipophilicity Increased Lipophilicity (Four Methyl Groups) solubility Solubility lipophilicity->solubility Influences crystal_lattice Crystal Lattice Energy crystal_lattice->solubility Influences polarity Polarity ('Like Dissolves Like') polarity->solubility Influences h_bond Hydrogen Bonding Capacity h_bond->solubility Influences temperature Temperature temperature->solubility Influences

Key factors influencing solubility.

Conclusion

While direct quantitative solubility data for this compound is currently limited in publicly accessible literature, this technical guide provides a robust framework for researchers. By understanding the predicted solubility profile, referencing data from analogous compounds, and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of this compound in various organic solvents, facilitating its effective use in research and development.

References

The Biological Activity of 2,3,6,7-Tetramethylquinoxaline: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile template for the design and synthesis of novel therapeutic agents. Extensive research has demonstrated that modifications to the quinoxaline core can lead to compounds with potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others. This technical guide aims to provide an in-depth overview of the biological activity of a specific derivative, 2,3,6,7-Tetramethylquinoxaline. However, a comprehensive review of the available scientific literature reveals a significant lack of specific data for this particular compound.

Synthesis of Quinoxaline Derivatives

General Biological Activities of Quinoxaline Derivatives

The broader class of quinoxaline derivatives has been extensively studied and has shown promise in several therapeutic areas.

Antimicrobial Activity

Numerous quinoxaline derivatives have been reported to exhibit significant activity against a wide range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of microbial growth through various pathways.

Anticancer Activity

The anticancer potential of quinoxaline derivatives is a major area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. Specific mechanisms include the inhibition of topoisomerases, protein kinases, and interference with DNA synthesis.

Data on this compound

Despite the extensive research into the quinoxaline scaffold, a thorough search of scientific databases and literature reveals a notable absence of studies specifically investigating the biological activity of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Furthermore, no detailed experimental protocols for the biological evaluation of this specific compound have been published.

Signaling Pathways and Experimental Workflows

Due to the lack of dedicated research on this compound, there are no described signaling pathways or experimental workflows associated with its biological activity. While many quinoxaline derivatives are known to modulate various cellular signaling pathways, it would be speculative to attribute any of these mechanisms to the 2,3,6,7-tetramethyl substituted analog without direct experimental evidence.

Conclusion

While the quinoxaline chemical scaffold is of significant interest to the scientific and drug development communities, there is a clear and demonstrable gap in the literature regarding the biological activity of this compound. No peer-reviewed studies detailing its synthesis, antimicrobial, anticancer, or other biological activities could be identified. As a result, it is not possible to provide the requested in-depth technical guide with quantitative data, experimental protocols, and visualizations for this specific compound. Further research is required to elucidate the potential biological activities and therapeutic applications of this compound. Researchers are encouraged to consider this knowledge gap as an opportunity for novel investigations into the structure-activity relationships of substituted quinoxalines.

An In-depth Technical Guide to 2,3,6,7-Tetramethylquinoxaline Derivatives and Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a versatile template for the design of novel therapeutic agents.[2] Modifications to this core structure have led to the development of compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This technical guide focuses on 2,3,6,7-tetramethylquinoxaline and its derivatives and analogs, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. While specific data on the 2,3,6,7-tetramethylated core is limited in publicly available research, this guide draws upon data from structurally similar analogs to provide a thorough understanding of this compound class.

Synthesis of Quinoxaline Derivatives

The primary and most established method for synthesizing the quinoxaline core involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4] This versatile reaction allows for the introduction of a wide variety of substituents onto the quinoxaline scaffold.

General Experimental Protocol for Quinoxaline Synthesis

Materials:

  • Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine) (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., 2,3-butanedione) (1.0 mmol)

  • Ethanol (5-10 mL) or Toluene (8 mL)

  • Catalyst (optional, e.g., iodine (10 mol%), alumina-supported heteropolyoxometalates)

  • Microwave reactor vials (for microwave-assisted synthesis) or round-bottom flask

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reactant Mixture: In a suitable reaction vessel (microwave vial or round-bottom flask), combine the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the chosen solvent (e.g., ethanol or toluene). If a catalyst is used, it is added at this stage.

  • Reaction Conditions:

    • Conventional Heating: The mixture is stirred at room temperature or heated under reflux for a specified time (e.g., 2 hours), with the reaction progress monitored by TLC.

    • Microwave Irradiation: The sealed vial is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 80°C) for a shorter duration (e.g., 5-10 minutes). Reaction progress is monitored by TLC.

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • If a solid catalyst is used, it is removed by filtration.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • If an aqueous work-up is necessary, the residue can be dissolved in an organic solvent and washed with water and brine, then dried over anhydrous Na₂SO₄.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure quinoxaline derivative.[5]

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][6]

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis o-phenylenediamine o-phenylenediamine Mixing Mixing o-phenylenediamine->Mixing 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Mixing Heating/Microwave Heating/Microwave Mixing->Heating/Microwave Solvent/Catalyst Work-up Work-up Heating/Microwave->Work-up Reaction Monitoring (TLC) Chromatography Chromatography Work-up->Chromatography Characterization Characterization Chromatography->Characterization Pure Quinoxaline

A generalized workflow for the synthesis of quinoxaline derivatives.

Pharmacological Activities and Quantitative Data

Quinoxaline derivatives have demonstrated a remarkable range of biological activities. The following sections and tables summarize the key findings for analogs structurally related to this compound.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of quinoxaline derivatives, with many compounds exhibiting cytotoxicity against various cancer cell lines.[2][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8]

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
2,3-Dimethylquinoxalin-6-amine--[8]
Quinoxaline-arylfuran derivative (QW12)HeLa10.58[1]
2-phenylquinoxaline analogues--[8]
6-Aminoquinoxaline derivatives--[8]
Tetrazolo[1,5-a]quinoxaline derivativesVarious> Doxorubicin[1]
2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride (2b)--[9]

Note: Specific IC₅₀ values for 2,3-dimethylquinoxalin-6-amine were not provided in the abstract, but the study indicated potent activity.

Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[6]

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2,3-bis(phenylamino) quinoxaline (Cmpd 25)S. aureus, E. faecium, E. faecalis0.25 - 1
2,3-bis(phenylamino) quinoxaline (Cmpd 31)S. aureus, E. faecium, E. faecalis0.25 - 1
C-2 amine-substituted quinoxalines (5m-5p)S. aureus4 - 16[6]
C-2 amine-substituted quinoxalines (5m-5p)B. subtilis8 - 32[6]
C-2 amine-substituted quinoxalines (5m-5p)MRSA8 - 32[6]
C-2 amine-substituted quinoxalines (5m-5p)E. coli4 - 32[6]

Signaling Pathways

A key aspect of the therapeutic potential of quinoxaline derivatives lies in their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation.

Certain 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, representing a promising strategy for cancer therapy.[1] These compounds can interfere with the pathway at various levels, preventing the transcription of oncogenes.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibition beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto phosphorylation Proteasome Proteasome beta_catenin_cyto->Proteasome degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activation Quinoxaline Quinoxaline Derivative Quinoxaline->TCF_LEF inhibition

Inhibition of the Wnt/β-catenin signaling pathway by quinoxaline derivatives.

Key Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and screen for the cytotoxic potential of chemical compounds.[8]

Materials:

  • Synthesized quinoxaline compounds

  • Cancer cell line (e.g., HCT116, HeLa)

  • Normal cell line (for selectivity assessment, e.g., WI-38)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells and normal cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. After 24 hours, replace the old medium with medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Workflow for Biological Screening:

start Synthesized Quinoxaline Derivative prepare_solutions Prepare Stock and Working Solutions start->prepare_solutions treatment Treat Cells with Derivative Concentrations prepare_solutions->treatment cell_culture Seed Cancer Cell Lines cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Viability Assay (e.g., MTT) incubation->assay data_analysis Measure Absorbance and Calculate IC50 Values assay->data_analysis end Determine Anticancer Activity data_analysis->end

A general workflow for the in vitro screening of quinoxaline derivatives for anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Synthesized quinoxaline compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

  • Positive control antibiotic

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with microorganism and a known effective antibiotic), a negative control (broth with microorganism and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Derivatives and analogs of this compound represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the wide array of biological activities, including potent anticancer and antimicrobial effects, make them attractive scaffolds for further investigation. The ability of certain quinoxaline derivatives to modulate key signaling pathways, such as the Wnt/β-catenin pathway, provides a strong rationale for their development as targeted therapies. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for clinical development.

References

Commercial Suppliers and Technical Guide for 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specific chemical compounds is a critical first step in the experimental workflow. This guide provides an in-depth overview of commercial suppliers for 2,3,6,7-Tetramethylquinoxaline (CAS No. 6957-19-3), a heterocyclic compound of interest in various research applications. Additionally, this document outlines a representative synthetic protocol for quinoxaline derivatives and illustrates a relevant signaling pathway where such compounds may exhibit activity.

Commercial Availability of this compound

The following table summarizes the commercial availability of this compound from various suppliers. Information regarding purity, available quantities, and catalog numbers has been compiled to facilitate comparison and procurement.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich S355917Not specified250 mg[1]
BLD Pharm 6957-19-3>97% (Typical)Inquire
Novachemistry NVC152191>97%Inquire[2]
ChemicalBook CB5213215Varies by supplierVaries by supplier[3]
Dayang Chem (Hangzhou) Co.,Ltd. Not specifiedVariesInquire[3]
Shandong Libixi Biopharmaceutical Technology Co., Ltd. Not specifiedVariesInquire[3]
LookChem 6957-19-3Varies by supplierVaries by supplier
Hangzhou Sartort Biopharma Co., Ltd Not specified99%25kg/Barrel[4]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

The following is a representative experimental protocol for the synthesis of quinoxaline derivatives, based on the common method of condensing an o-phenylenediamine with a 1,2-dicarbonyl compound. This method can be adapted for the synthesis of this compound by using 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione as starting materials.

Materials:

  • Aromatic o-diamine (e.g., o-phenylenediamine) (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Ethanol:Water (7:3, 10 mL)

  • Phenol (20 mol%) (catalyst)

Procedure:

  • In a round-bottom flask, prepare a solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).

  • Add a catalytic amount of phenol (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane:ethyl acetate 20:1).

  • Upon completion of the reaction, add water (20 mL) to the mixture.

  • Allow the mixture to stand at room temperature for approximately 30 minutes to facilitate the crystallization of the product.

  • Collect the pure product crystals by filtration.

  • Wash the crystals with cold ethanol and dry them under vacuum.

  • If further purification is required, the product can be recrystallized from hot ethanol.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of research workflows and biological mechanisms, the following diagrams have been generated using the DOT language.

G cluster_sourcing Chemical Sourcing Workflow Identify Compound Identify Compound Search Suppliers Search Suppliers Identify Compound->Search Suppliers CAS Number Compare Specifications Compare Specifications Search Suppliers->Compare Specifications Purity, Quantity Request Quote Request Quote Compare Specifications->Request Quote Price Place Order Place Order Request Quote->Place Order Receive & Verify Receive & Verify Place Order->Receive & Verify Check CoA

Caption: Workflow for sourcing a chemical compound for research.

Quinoxaline derivatives have been identified as potential inhibitors of various signaling pathways implicated in disease. One such pathway is the Wnt/β-catenin signaling cascade, which plays a crucial role in cell proliferation and differentiation.[5]

G cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5_6 LRP5_6->Dsh GSK3b GSK3b Dsh->GSK3b beta_catenin beta_catenin GSK3b->beta_catenin Degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activation Gene_Transcription Gene_Transcription TCF_LEF->Gene_Transcription Quinoxaline_Derivative Quinoxaline Derivative Quinoxaline_Derivative->Dsh Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by a quinoxaline derivative.

References

Purity Analysis of 2,3,6,7-Tetramethylquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3,6,7-tetramethylquinoxaline. This document outlines detailed experimental protocols for various analytical techniques, discusses potential impurities, and presents a systematic approach to purity assessment, crucial for research, development, and quality control in the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Ensuring the purity of such compounds is paramount for accurate biological evaluation, reproducible research, and the safety and efficacy of potential pharmaceutical products. This guide details a multi-faceted approach to purity analysis, incorporating chromatographic, spectroscopic, and elemental analysis techniques.

Synthesis and Potential Impurities

The most common and straightforward synthesis of this compound involves the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione).

cluster_impurities Potential Impurities reactant1 4,5-Dimethyl-1,2-phenylenediamine product This compound reactant1->product + reactant2 Diacetyl (2,3-Butanedione) reactant2->product imp1 Unreacted Starting Materials imp2 Side-Reaction Products (e.g., from self-condensation of diamine) imp3 Degradation Products cluster_techniques Purity Analysis Workflow cluster_assessment Data Assessment start Sample of This compound hplc High-Performance Liquid Chromatography (HPLC) start->hplc gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start->nmr ea Elemental Analysis (CHN) start->ea purity_assay Purity Assay (%) hplc->purity_assay impurity_profile Impurity Profile gcms->impurity_profile structure_confirm Structural Confirmation nmr->structure_confirm elemental_comp Elemental Composition ea->elemental_comp final_report Comprehensive Purity Report purity_assay->final_report impurity_profile->final_report structure_confirm->final_report elemental_comp->final_report cluster_stress Stress Conditions start This compound acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80 °C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Methodological & Application

Limited Documentation on Synthetic Applications of 2,3,6,7-Tetramethylquinoxaline Beyond Its Own Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While the synthesis of 2,3,6,7-tetramethylquinoxaline is a straightforward and well-established process in organic chemistry, a comprehensive review of scientific literature reveals a notable scarcity of its specific applications as a versatile tool in broader organic synthesis. The primary focus of existing research lies in the preparation of the quinoxaline scaffold itself, with limited detailed protocols or quantitative data on its use as a ligand, catalyst, or key intermediate in other transformations.

The standard and most efficient method for synthesizing this compound involves the acid-catalyzed condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione. This reaction is a specific example of the general and robust synthesis of quinoxaline derivatives from ortho-phenylenediamines and 1,2-dicarbonyl compounds.

Synthesis of this compound: An Overview

The synthesis proceeds via the formation of a diimine intermediate, which subsequently undergoes cyclization and dehydration to afford the stable, aromatic quinoxaline ring system.

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Reactant1 4,5-Dimethyl-1,2-phenylenediamine Reactant1->Reaction Reactant2 2,3-Butanedione Reactant2->Reaction Product This compound Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Heat Temperature->Reaction Reaction->Product Condensation

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: General Synthesis of Quinoxaline Derivatives

The following is a generalized protocol for the synthesis of quinoxaline derivatives, which can be adapted for the specific synthesis of this compound.

Materials:

  • Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine)

  • 1,2-dicarbonyl compound (e.g., 2,3-butanedione)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., a few drops of a strong acid if not using acetic acid as the solvent)

Procedure:

  • Dissolve the o-phenylenediamine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 to 1.1 equivalents) to the solution.

  • If necessary, add a catalytic amount of acid.

  • Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes out of the solution, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data for Synthesis:

Reactant 1Reactant 2ProductYield (%)Reference
o-phenylenediamineBenzil2,3-Diphenylquinoxaline92[1]

Note: This table provides an example of a typical yield for a similar quinoxaline synthesis, as specific yield data for this compound was not available in the searched literature.

Potential but Undocumented Applications in Organic Synthesis

While specific documented uses are sparse, the structure of this compound suggests several potential applications in organic synthesis:

  • As a Ligand in Catalysis: The two nitrogen atoms in the pyrazine ring can act as a bidentate ligand for transition metals. The four methyl groups would enhance the electron-donating ability of the ligand, which could be beneficial in various catalytic reactions, such as cross-coupling reactions. However, no studies were found that specifically utilize this compound as a ligand.

  • In Materials Science: Quinoxaline derivatives are known for their use in the development of organic light-emitting diodes (OLEDs), dyes, and organic semiconductors. The tetramethyl substitution could be explored for its effect on the photophysical and electronic properties of such materials.

  • As a Building Block: It could potentially serve as a starting material for the synthesis of more complex heterocyclic systems, although no such reaction pathways have been detailed in the available literature.

References

Application Notes and Protocols for 2,3,6,7-Tetramethylquinoxaline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3,6,7-tetramethylquinoxaline in materials science. The information is intended to guide researchers in the synthesis and application of this versatile heterocyclic compound. Due to the limited specific literature on this compound, some protocols and data are presented as representative examples based on the known chemistry of similar quinoxaline derivatives.

Synthesis of this compound

The primary synthetic route to this compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and 2,3-butanedione (diacetyl). This reaction is a classic method for forming the quinoxaline ring system.[1][2]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4,5-dimethyl-1,2-phenylenediamine

    • 2,3-butanedione (diacetyl)

    • Ethanol (reagent grade)

    • Glacial acetic acid (catalyst)

    • Sodium sulfate (anhydrous)

    • Activated carbon

    • Hexane

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of 4,5-dimethyl-1,2-phenylenediamine in 100 mL of ethanol.

    • Add a catalytic amount (e.g., 0.5 mL) of glacial acetic acid to the solution.

    • Slowly add 10 mmol of 2,3-butanedione to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent to obtain the crude product.

    • For purification, recrystallize the crude product from an ethanol/water mixture or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization:

    • The purified product can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

DOT Script for Synthesis Workflow

G cluster_start Starting Materials start1 4,5-dimethyl-1,2-phenylenediamine process1 Dissolve in Ethanol + Acetic Acid (catalyst) start1->process1 start2 2,3-butanedione start2->process1 process2 Reflux for 4-6 hours process1->process2 process3 Solvent Evaporation process2->process3 process4 Work-up (DCM, NaHCO3, H2O) process3->process4 process5 Drying and Filtration process4->process5 process6 Purification (Recrystallization or Chromatography) process5->process6 end_product This compound process6->end_product

Caption: General workflow for the synthesis of this compound.

Physicochemical and Photophysical Properties

This compound possesses a rigid, planar aromatic structure, which imparts it with interesting photophysical properties. The methyl groups can enhance solubility in organic solvents and influence the electronic properties of the quinoxaline core.

PropertyValueReference
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
Melting Point 57-60 °C[3]
Boiling Point 330-332 °C[3]
UV Absorption (λmax) ~294 nm[3]
Emission Wavelength Expected in the blue region
Quantum Yield Data not available
HOMO/LUMO Energy Levels Data not available

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are known to be good electron-transporting and hole-blocking materials, making them suitable for use in OLEDs.[4] this compound could potentially serve as a host material for phosphorescent emitters or as an electron-transporting layer.

Application Note: this compound as a Host Material in a Phosphorescent OLED (PhOLED)

Due to its expected wide bandgap and potentially high triplet energy, this compound could be a suitable host for a green or red phosphorescent dopant.

Experimental Protocol: Fabrication of a Multilayer PhOLED

  • Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode

  • Materials:

    • Indium Tin Oxide (ITO)-coated glass substrate

    • Hole-Transporting Layer (HTL): e.g., TAPC (40 nm)

    • Emissive Layer (EML): this compound doped with a phosphorescent emitter (e.g., Ir(ppy)₃) (20 nm)

    • Hole-Blocking Layer (HBL): e.g., TPBi (10 nm)

    • Electron-Transporting Layer (ETL): e.g., Alq₃ (30 nm)

    • Electron-Injection Layer (EIL): e.g., LiF (1 nm)

    • Cathode: Aluminum (Al) (100 nm)

  • Procedure:

    • Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat with UV-ozone for 15 minutes.

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organics, 0.1 Å/s for LiF, and 5-10 Å/s for Al).

    • The EML is deposited by co-evaporation of the host (this compound) and the dopant (e.g., Ir(ppy)₃) from separate sources. The doping concentration is controlled by the relative deposition rates.

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

DOT Script for OLED Fabrication Workflow

G cluster_prep Substrate Preparation cluster_dep Thin Film Deposition (High Vacuum) sub_clean ITO Substrate Cleaning sub_treat UV-Ozone Treatment sub_clean->sub_treat dep_htl HTL Deposition (e.g., TAPC) sub_treat->dep_htl dep_eml EML Co-evaporation (Host: 2,3,6,7-TMQ Dopant: e.g., Ir(ppy)3) dep_htl->dep_eml dep_hbl HBL Deposition (e.g., TPBi) dep_eml->dep_hbl dep_etl ETL Deposition (e.g., Alq3) dep_hbl->dep_etl dep_eil EIL Deposition (e.g., LiF) dep_etl->dep_eil dep_cathode Cathode Deposition (Al) dep_eil->dep_cathode encap Device Encapsulation (Nitrogen Atmosphere) dep_cathode->encap

Caption: Workflow for the fabrication of a multilayer OLED device.

Application as a Ligand in Coordination Polymers

The two nitrogen atoms in the quinoxaline ring can act as a bidentate ligand to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs). The properties of these materials, such as their structure, porosity, and catalytic activity, can be tuned by the choice of the metal and the organic ligand.

Application Note: Synthesis of a 1D Coordination Polymer with this compound

This compound can be used to synthesize coordination polymers with various transition metals. Here, a representative protocol using copper(II) acetate is provided.

Experimental Protocol: Synthesis of a Cu(II)-Quinoxaline Coordination Polymer

  • Materials:

    • This compound

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

    • Methanol

    • Diethyl ether

  • Procedure:

    • In a small vial, dissolve 1 mmol of this compound in 10 mL of hot methanol.

    • In a separate vial, dissolve 1 mmol of Cu(OAc)₂·H₂O in 10 mL of hot methanol.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • Allow the mixture to stand at room temperature. Slow evaporation of the solvent over several days may yield single crystals suitable for X-ray diffraction.

    • Alternatively, the resulting precipitate can be collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

DOT Script for Coordination Polymer Formation

G cluster_polymer Coordination Polymer Chain ligand 2,3,6,7-Tetramethyl- quinoxaline p1 ligand:e->p1 Coordination p3 ligand:e->p3 p5 ligand:e->p5 metal Metal Ion (e.g., Cu²⁺) p2 metal:e->p2 p4 metal:e->p4 p1->metal:w p2->ligand:w p3->metal:w p4->ligand:w

Caption: Schematic of coordination polymer formation.

References

Application Notes and Protocols: The Role of 2,3,6,7-Tetramethylquinoxaline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of 2,3,6,7-tetramethylquinoxaline. While this specific compound is not widely cited as a direct precursor in the synthesis of currently marketed blockbuster drugs, its structural motif is a key component in a vast array of biologically active quinoxaline derivatives. This document outlines the general synthesis, highlights the diverse pharmacological activities of related compounds, and provides detailed protocols relevant to the synthesis and evaluation of novel quinoxaline-based therapeutic agents.

Introduction to Quinoxalines in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a versatile structural backbone found in numerous synthetic molecules with a wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5] The therapeutic potential of quinoxalines is underscored by the market presence of drugs such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.

The primary and most established method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This robust reaction allows for extensive functionalization of the quinoxaline nucleus, enabling the fine-tuning of its pharmacological profile.

Synthesis of this compound

The synthesis of this compound serves as a representative example of the general synthetic strategy for quinoxaline derivatives. It is typically achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of quinoxaline derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 4,5-Dimethyl-1,2-phenylenediamine + 2,3-Butanedione B Condensation Reaction A->B C Crude this compound B->C D Purification (Recrystallization/Chromatography) C->D E Pure this compound D->E F In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) E->F Characterization (NMR, MS, etc.) G Hit Identification F->G H Lead Optimization G->H I In vivo Studies H->I

Caption: General workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of this compound

This protocol details a standard method for the synthesis of this compound.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol.

  • To this solution, add 2,3-butanedione (11 mmol, 1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Further purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Dry the purified product under vacuum to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of quinoxaline derivatives based on literature precedents. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterTypical Value/Range
Reactant Ratio
o-phenylenediamine1.0 eq
1,2-dicarbonyl compound1.0 - 1.2 eq
Catalyst
Acetic AcidCatalytic amount
Solvent Ethanol, Methanol, or Water
Reaction Temperature Room Temperature to Reflux
Reaction Time 1 - 24 hours
Yield 70 - 95%
Purity >95% after purification

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives have been extensively investigated for a wide range of pharmacological activities. The table below summarizes some of the key biological targets and therapeutic areas where quinoxaline-based compounds have shown promise.

Therapeutic AreaBiological Target/Mechanism of ActionExample Quinoxaline Derivative Class
Oncology Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), DNA intercalation, Topoisomerase inhibitionQuinoxaline-2-carboxamides, Quinoxaline 1,4-dioxides
Infectious Diseases Inhibition of bacterial DNA gyrase, Antiviral replication machineryFluoroquinoxalines, Quinoxaline-based Schiff bases
Inflammation Inhibition of COX-2, Modulation of inflammatory cytokine productionSubstituted quinoxalinones
Neurological Disorders Antagonism of AMPA/kainate receptorsQuinoxaline-2,3-diones
Diabetes Glucose-dependent insulinotropic activity3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines[5]

Representative Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Many quinoxaline derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified signaling pathway and the point of intervention for a hypothetical quinoxaline-based RTK inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->RTK Binds Inhibitor Quinoxaline Derivative (RTK Inhibitor) Inhibitor->RTK Inhibits

References

Application Notes and Protocol for the Synthesis of 2,3,6,7-Tetramethylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological and electronic properties. The 2,3,6,7-tetramethylquinoxaline scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound, focusing on the classical and widely adopted condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.

The primary synthetic route involves the cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with diacetyl (2,3-butanedione). This method is known for its efficiency and the high purity of the resulting product. Various catalytic systems and reaction conditions can be employed to optimize the yield and reaction time.

Core Synthetic Strategy

The synthesis of this compound is most commonly achieved through the condensation of 4,5-dimethyl-1,2-phenylenediamine with diacetyl. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the final quinoxaline ring system.

A general reaction scheme is as follows:

Caption: Reaction mechanism for the formation of this compound.

These protocols and guidelines are intended to provide a comprehensive overview for the synthesis of this compound derivatives. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific applications. Standard laboratory safety precautions should be followed at all times.

2,3,6,7-Tetramethylquinoxaline: A Versatile Building Block for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry. Their rigid, planar aromatic structure, coupled with their electron-accepting nature, makes them excellent candidates for the construction of functional organic materials. Among these, 2,3,6,7-tetramethylquinoxaline stands out as a versatile building block. The methyl groups at the 2, 3, 6, and 7 positions enhance solubility and can influence the molecular packing and electronic properties of derived materials. These characteristics make this compound a valuable component in the design of organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and as a scaffold for pharmacologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of an appropriate o-diamine with an α-dicarbonyl compound. A general and efficient method involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • Diacetyl (2,3-butanedione)

  • Ethanol

  • Toluene

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Heteropolyoxometalate catalyst on alumina (optional, for room temperature synthesis)[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol or toluene (8 mL).[1]

  • Addition of Reagents: Add diacetyl (1 mmol) to the solution. For room temperature reactions, a catalytic amount of a supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 0.1 g) can be added to improve yields.[1]

  • Reaction Conditions:

    • Thermal Method: Stir the mixture and heat to reflux for 2-4 hours.

    • Catalytic Method (Room Temperature): Stir the mixture at room temperature for 2 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If a catalyst is used, filter the mixture to remove the solid catalyst.[1]

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield colorless to light yellow crystals.

  • Drying: Dry the purified product over anhydrous Na₂SO₄.[1]

Characterization:

The structure and purity of the synthesized this compound can be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: Expected to be around 57-60 °C.[2]

Photophysical Properties

Table 1: Photophysical Properties of Quinoxaline-Based Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)HOMO (eV)LUMO (eV)Thermal Decomposition Temp. (Td, °C)Reference
Derivative 1364---315[3]
Derivative 2371---395[3]
Derivative 3369---352[3]
Derivative 4367---365[3]

Note: The compounds listed are various substituted quinoxaline derivatives and not this compound itself. This data is provided to illustrate the typical range of properties for this class of materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are excellent candidates for use in OLEDs due to their high thermal stability and electron-accepting properties, which facilitate electron transport. They can be employed as host materials, electron transport layer (ETL) materials, or as part of the emissive dopant.

Experimental Workflow: Fabrication of a Solution-Processed OLED

Workflow for solution-processed OLED fabrication.

Application in Polymer Solar Cells (PSCs)

The electron-deficient nature of the quinoxaline core makes it an excellent acceptor unit in donor-acceptor (D-A) conjugated polymers for PSCs. By pairing it with a suitable donor moiety, the resulting polymer can exhibit a broad absorption spectrum and favorable energy levels for efficient charge separation and transport.

Experimental Workflow: Fabrication of a Polymer Solar Cell

Workflow for polymer solar cell fabrication.

Application in Drug Development: Wnt/β-Catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in various cancers. Small molecules that can inhibit this pathway are therefore of great interest in drug development. Quinoxaline derivatives have been identified as potential inhibitors of this pathway.

In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin by a destruction complex. Upon Wnt binding to its receptor, this complex is disassembled, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Quinoxaline-based inhibitors can interfere with this process, potentially by targeting components of the destruction complex or the interaction of β-catenin with its transcriptional co-activators.

Signaling Pathway: Canonical Wnt/β-Catenin Pathway and Potential Inhibition by Quinoxaline Derivatives

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin_Deg β-catenin (Degraded) Destruction_Complex->Beta_Catenin_Deg promotes degradation of Beta_Catenin_Stable β-catenin (Stable) Beta_Catenin_Nuc β-catenin Beta_Catenin_Stable->Beta_Catenin_Nuc translocates to Quinoxaline Quinoxaline Derivative Quinoxaline->Destruction_Complex potential stabilization? Quinoxaline->Beta_Catenin_Stable potential inhibition of accumulation? TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Canonical Wnt/β-catenin pathway with potential points of inhibition by quinoxaline derivatives.

Conclusion

This compound is a valuable and versatile building block for the development of a wide range of functional materials. Its straightforward synthesis and tunable properties make it an attractive scaffold for applications in organic electronics and drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this and related quinoxaline derivatives in their respective fields. Further research into the specific properties of materials derived from this compound will undoubtedly uncover new and exciting applications.

References

Application Notes and Protocols for the Characterization of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,3,6,7-Tetramethylquinoxaline is a heterocyclic aromatic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Accurate and comprehensive characterization of this molecule is essential for quality control, regulatory submission, and further research and development. These application notes provide detailed protocols for a suite of analytical techniques to ensure the identity, purity, and structural integrity of this compound.

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure and assess its purity. The following workflow provides a logical sequence for analysis.

Analytical_Workflow start Sample of This compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Identity ms Mass Spectrometry (EI-MS) start->ms Identity hplc HPLC-UV Purity Assessment start->hplc Purity gcms GC-MS Volatile Impurities start->gcms Purity ftir FTIR Spectroscopy Functional Groups start->ftir Properties uvvis UV-Vis Spectroscopy Electronic Transitions start->uvvis Properties xray X-ray Crystallography (Optional, for solid state) start->xray Properties structure_elucidation Primary Structure Confirmation nmr->structure_elucidation ms->structure_elucidation final Complete Characterization Data Package structure_elucidation->final purity_analysis Purity & Impurity Profile hplc->purity_analysis gcms->purity_analysis purity_analysis->final physchem Physicochemical Properties ftir->physchem uvvis->physchem xray->physchem physchem->final

Caption: Overall analytical workflow for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and substitution pattern of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Data Presentation: Expected NMR Data

Due to the molecule's symmetry, a simplified spectrum is expected.

Technique Assignment Expected Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Integration
¹H NMR Aromatic Protons (H-5, H-8)~ 7.5 - 7.8Singlet (s)2H
Methyl Protons (C-6, C-7)~ 2.4 - 2.6Singlet (s)6H
Methyl Protons (C-2, C-3)~ 2.6 - 2.8Singlet (s)6H
¹³C NMR Quinoxaline C-2, C-3~ 153 - 156--
Quinoxaline C-4a, C-8a~ 139 - 142--
Quinoxaline C-6, C-7~ 137 - 140--
Quinoxaline C-5, C-8~ 127 - 130--
Methyl Carbons (C-6, C-7)~ 20 - 22--
Methyl Carbons (C-2, C-3)~ 22 - 24--

Note: Chemical shifts are predictive and based on data for related quinoxaline structures. Actual values may vary.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound and its fragments, further confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is often coupled with Gas Chromatography (GC-MS).

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙).

    • Analyze the fragmentation pattern to identify characteristic losses.

Data Presentation: Expected Mass Spectrometry Data
  • Molecular Formula: C₁₂H₁₄N₂

  • Exact Mass: 186.1157 g/mol

  • Molecular Weight: 186.26 g/mol [2]

m/z (Proposed) Ion/Fragment Proposed Fragmentation Pathway
186[M]⁺˙Molecular Ion
171[M - CH₃]⁺Loss of a methyl radical from one of the methyl groups.[7][8][9]
156[M - 2CH₃]⁺˙ or [M - N₂]⁺˙Consecutive loss of two methyl groups or potential rearrangement and loss of N₂.
144[M - CH₃CN]⁺˙Retro-Diels-Alder type fragmentation of the pyrazine ring is less common but possible. A more likely fragmentation is the loss of acetonitrile after rearrangement.

digraph "Fragmentation_Pathway" {
graph [fontname="Arial", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

M [label="this compound\n[M]⁺˙\nm/z = 186"]; F1 [label="[M - CH₃]⁺\nm/z = 171"]; F2 [label="Further Fragments"];

M -> F1 [label="- •CH₃", color="#EA4335", fontcolor="#EA4335"]; F1 -> F2 [label="- •CH₃, -HCN, etc.", color="#EA4335", fontcolor="#EA4335"]; }

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method with UV detection is standard.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) to a final concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the analysis sample in the same manner.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adding 0.1% formic acid to the aqueous phase can improve peak shape.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by UV-Vis analysis (e.g., ~320 nm).

  • Data Analysis:

    • Record the chromatogram for 15-20 minutes to ensure all late-eluting impurities are observed.

    • Determine the retention time (RT) of the main peak.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: Typical HPLC Results
Parameter Typical Value / Result
Retention Time (RT) 5 - 10 minutes (highly dependent on exact conditions)
Purity ≥ 98% (typical for a purified sample)
Tailing Factor 0.9 - 1.2
Theoretical Plates > 2000

Spectroscopic Characterization (UV-Vis and FTIR)

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, confirming the presence of the conjugated quinoxaline system.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.[5]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol) at a concentration of ~1x10⁻³ M.

    • Dilute the stock solution to obtain a final concentration (e.g., ~1x10⁻⁵ M) that gives a maximum absorbance reading between 0.5 and 1.5 AU.

  • Acquisition:

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample solution over a wavelength range of 200-500 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Based on related structures, this compound is expected to show characteristic absorption bands.[11]

Solvent Transition Type Expected λₘₐₓ (nm)
Ethanolπ → π~240 - 250 nm
π → π~315 - 330 nm
n → π*~335 - 350 nm (often a shoulder)
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) and assign them to the corresponding molecular vibrations.

Wavenumber (cm⁻¹) Vibration Type Functional Group/Bond
3000 - 3100C-H StretchAromatic C-H
2850 - 3000C-H StretchAliphatic (Methyl) C-H
~ 1610 - 1640C=N StretchPyrazine Ring C=N
~ 1500 - 1580C=C StretchAromatic Ring C=C
~ 1375 - 1450C-H BendMethyl C-H
800 - 900C-H BendAromatic C-H (out-of-plane)

Note: These are typical ranges for the functional groups present.[12]

References

Application Notes and Protocols: Electrochemical Properties of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electrochemical characteristics of these compounds are of considerable interest as they can correlate with their biological activity and provide insights into their mechanism of action. This document provides a detailed overview of the expected electrochemical properties of 2,3,6,7-Tetramethylquinoxaline and outlines protocols for its electrochemical analysis.

While specific experimental data for this compound is limited in publicly available literature, the information presented herein is based on studies of structurally similar quinoxaline derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating electrochemical studies on this compound.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValueReference
CAS Number6957-19-3[1][2]
Molecular FormulaC₁₂H₁₄N₂[1]
Molecular Weight186.25 g/mol
Melting Point113-115 °C
Boiling Point305.5±22.0 °C (Predicted)

Electrochemical Properties

The electrochemical behavior of quinoxaline derivatives is characterized by reversible or quasi-reversible redox processes. The pyrazine ring is the primary electroactive center, undergoing reduction and oxidation. The redox potential of these compounds is influenced by the nature and position of substituents on the quinoxaline ring. For this compound, the electron-donating methyl groups are expected to influence its redox properties.

Based on data from similar quinoxaline derivatives, the following electrochemical parameters can be anticipated. It is important to note that these are estimated values and experimental verification is required.

ParameterExpected Value/RangeNotes
Reduction Potential (Epc) -1.5 to -2.5 V vs. Ag/AgClThe reduction potential is expected to be in the negative range, typical for the reduction of the quinoxaline ring. The exact value will depend on the solvent and electrolyte system used.
Oxidation Potential (Epa) +0.5 to +1.5 V vs. Ag/AgClThe oxidation potential is influenced by the electron-donating methyl groups, which may facilitate the removal of electrons.
Electron Transfer Reversible to quasi-reversibleQuinoxaline derivatives often exhibit reversible one-electron or two-electron transfer processes.[3]
Diffusion Coefficient (D) 10⁻⁵ to 10⁻⁶ cm²/sThis is a typical range for small organic molecules in common organic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via a condensation reaction. This method is adapted from the synthesis of similar quinoxaline derivatives.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4,5-Dimethyl-1,2-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this stirring solution, add 2,3-Butanedione (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, this compound, is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure crystals of this compound.

  • Dry the purified product under vacuum and characterize using techniques such as NMR, IR, and Mass Spectrometry.

Protocol 2: Cyclic Voltammetry (CV) Analysis

Objective: To investigate the redox behavior of this compound using cyclic voltammetry.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (in a suitable electrolyte)

    • Counter Electrode: Platinum wire

  • This compound

  • Anhydrous acetonitrile (or other suitable aprotic solvent like DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Inert gas (Nitrogen or Argon) for deaeration

  • Volumetric flasks and pipettes

  • Polishing kit for the working electrode (alumina slurry and polishing pads)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile.

    • Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes.

    • Add the sample solution to the cell.

    • Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Initial Potential: 0.0 V

      • Vertex Potential 1 (e.g., +2.0 V)

      • Vertex Potential 2 (e.g., -2.5 V)

      • Scan Rate (e.g., 100 mV/s)

      • Number of cycles (e.g., 3)

    • Run the cyclic voltammetry scan and record the voltammogram.

    • Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials.

    • Calculate the formal redox potential (E°') as (Epa + Epc) / 2.

    • Determine the peak currents (ipa and ipc).

    • Analyze the relationship between peak current and the square root of the scan rate to confirm a diffusion-controlled process.

    • Analyze the peak separation (ΔEp = |Epa - Epc|) to assess the reversibility of the redox process. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4,5-Dimethyl-1,2-phenylenediamine Condensation Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactant1->Condensation Reactant2 2,3-Butanedione Reactant2->Condensation Product This compound Condensation->Product

Caption: Synthetic workflow for this compound.

Cyclic Voltammetry Experimental Setup

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (Glassy Carbon) Electrolyte Electrolyte Solution (Sample + Supporting Electrolyte in Acetonitrile) RE Reference Electrode (Ag/AgCl) CE Counter Electrode (Platinum Wire) Potentiostat Potentiostat Potentiostat->WE To WE Potentiostat->RE To RE Potentiostat->CE To CE

Caption: Diagram of a typical three-electrode setup for cyclic voltammetry.

Expected Redox Mechanism

Redox_Mechanism TMQ This compound (Neutral) TMQ_radical_anion Radical Anion [TMQ]˙⁻ TMQ->TMQ_radical_anion + e⁻ (Reduction) TMQ_radical_cation Radical Cation [TMQ]˙⁺ TMQ->TMQ_radical_cation - e⁻ (Oxidation) TMQ_dianion Dianion [TMQ]²⁻ TMQ_radical_anion->TMQ_dianion + e⁻ (Further Reduction)

Caption: Postulated redox pathway for this compound.

References

Application Notes and Protocols for Photophysical Studies of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their diverse applications in materials science, medicinal chemistry, and photochemistry. Their rigid aromatic structure and the presence of nitrogen atoms in the pyrazine ring endow them with interesting electronic and photophysical properties. 2,3,6,7-Tetramethylquinoxaline, in particular, serves as a fundamental scaffold for understanding the influence of methyl substitution on the photophysics of the quinoxaline core. These application notes provide an overview of the photophysical properties of this compound and its analogs, along with detailed protocols for their characterization. This information is valuable for the development of novel fluorescent probes, photosensitizers for photodynamic therapy (PDT), and functional materials for optoelectronic devices.

Core Photophysical Properties of Methylated Quinoxalines

The photophysical behavior of quinoxaline derivatives is characterized by their absorption in the UV-A and blue regions of the electromagnetic spectrum, and their subsequent relaxation through fluorescence and phosphorescence. The position of the methyl groups on the quinoxaline ring can influence these properties.

Absorption: this compound exhibits a maximum absorption peak at approximately 294 nm.[1] In comparison, the simpler analog, 2,3-dimethylquinoxaline, shows an absorption maximum at 315 nm in neutral aqueous solution, which undergoes a bathochromic (red) shift to 336 nm upon acidification.[2] This highlights the sensitivity of the electronic transitions to the local chemical environment.

Photosensitization: The quinoxaline core can facilitate intersystem crossing (ISC) from the excited singlet state to a triplet state. This property is crucial for applications in photodynamic therapy, where the triplet state of the photosensitizer can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen (¹O₂).

Data Presentation

Due to the limited availability of specific quantitative photophysical data for this compound in the scientific literature, the following table presents data for the closely related compound, 2,3-dimethylquinoxaline, to provide an illustrative example of the expected spectroscopic behavior.

PropertyConditionValue
Absorption Maximum (λ_max) Water (pH=7)315 nm[2]
Water (acidified, pH=1)336 nm[2]

Researchers are encouraged to perform the described experimental protocols to determine the specific photophysical parameters for this compound in their solvent systems of interest.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

Protocol 1: UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the absorption and steady-state fluorescence spectra to determine the absorption and emission maxima.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the same solvent to find a concentration that gives a maximum absorbance between 0.1 and 1.0 for absorption measurements, and an absorbance of around 0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • Absorption Measurement:

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Measure the absorption spectrum of the sample solution from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Measurement:

    • Excite the sample at its absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to 700 nm.

    • Identify the wavelength of maximum fluorescence emission (λ_em).

  • Data Analysis: Report the λ_abs and λ_em values for each solvent used.

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy A Prepare Stock Solution (1 mM) B Prepare Dilutions for Spectroscopy A->B C Record Baseline (Solvent) B->C F Excite at λ_abs B->F D Measure Sample Absorption Spectrum C->D E Determine λ_abs D->E G Record Emission Spectrum F->G H Determine λ_em G->H Quantum_Yield_Protocol A Prepare Sample and Standard Solutions (Absorbance < 0.1) B Measure Absorbance (A) at Excitation Wavelength A->B C Measure Integrated Fluorescence Intensity (I) A->C D Calculate Quantum Yield (Φ_F) B->D C->D Singlet_Oxygen_Pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground ³O₂ (Ground State O₂) T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,6,7-Tetramethylquinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between 4,5-dimethyl-1,2-phenylenediamine and a 1,2-dicarbonyl compound, specifically diacetyl (also known as 2,3-butanedione).[1][2] This reaction is typically catalyzed by an acid and can be performed under various conditions, including conventional heating and microwave irradiation.

Q2: What are the main challenges in achieving a high yield of this compound?

Common challenges that can lead to reduced yields include:

  • Incomplete reaction: The reaction may not proceed to completion due to suboptimal conditions.

  • Side product formation: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Purity of starting materials: Impurities in the 4,5-dimethyl-1,2-phenylenediamine or diacetyl can interfere with the reaction.

  • Oxidation: The diamine starting material can be susceptible to oxidation, leading to colored impurities.

  • Purification losses: The product may be lost during work-up and purification steps like filtration and recrystallization.

Q3: Can microwave-assisted synthesis improve the yield and reaction time?

Yes, microwave-assisted synthesis has been shown to be a highly effective method for the synthesis of quinoxaline derivatives, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods.[2] For the synthesis of this compound, microwave irradiation in the presence of a suitable catalyst can lead to excellent yields in a matter of minutes.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be weak or decomposed. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Short Reaction Time: The reaction may not have been allowed to run to completion. 4. Poor Quality Starting Materials: Impurities in the reactants can inhibit the reaction.1. Use a fresh or different acid catalyst. Common choices include acetic acid or a Lewis acid. 2. Increase the reaction temperature. If using conventional heating, consider refluxing in a suitable solvent like ethanol. 3. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 4. Ensure the purity of 4,5-dimethyl-1,2-phenylenediamine and diacetyl. If necessary, purify the starting materials before use.
Formation of Colored Impurities 1. Oxidation of Diamine: 4,5-dimethyl-1,2-phenylenediamine is prone to oxidation, which can form colored byproducts. 2. Side Reactions: Undesired side reactions can lead to the formation of colored impurities.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize reaction conditions (temperature, catalyst) to favor the desired product. Consider purification by recrystallization with activated charcoal to remove colored impurities.
Difficult Purification 1. Product is an Oil: The product may not crystallize easily. 2. Product is Contaminated with Starting Material: The product may be difficult to separate from unreacted starting materials. 3. Formation of Multiple Products: The reaction may be producing a mixture of products that are difficult to separate.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider purification by column chromatography. 2. Ensure the reaction goes to completion by monitoring with TLC. Use an appropriate recrystallization solvent to selectively crystallize the product. 3. Optimize the reaction conditions to improve selectivity. Column chromatography may be necessary to isolate the desired product.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the reported yields for the synthesis of this compound and related quinoxalines under various conditions.

Starting MaterialsCatalystSolventMethodTimeYield (%)Reference
4,5-Dimethyl-o-phenylenediamine, 1,2-DiacetylbenzenePolar PasteNoneMicrowave3 min97[2]
o-Phenylenediamine, BenzilAlCuMoVPTolueneStirring at RT2 h92[1]
o-Phenylenediamine, BenzilAlFeMoVPTolueneStirring at RT2 h80[1]

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of this compound

This protocol is adapted from general procedures for microwave-assisted quinoxaline synthesis.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine (1 mmol)

  • Diacetyl (2,3-butanedione) (1 mmol)

  • Acidic Alumina (catalyst)

  • Ethanol (optional, as a solvent)

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, combine 4,5-dimethyl-1,2-phenylenediamine (1 mmol) and diacetyl (1 mmol).

  • Add a catalytic amount of acidic alumina. For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, a minimal amount of ethanol can be added.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (typically 3-10 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Filter to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture).

Protocol 2: Conventional Synthesis of Quinoxaline Derivatives

This is a general protocol for the synthesis of quinoxalines that can be adapted for this compound.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine (1 mmol)

  • Diacetyl (1 mmol)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol in a round-bottom flask.

  • Add diacetyl (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., a few drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the crystals by filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the solution in an ice bath to induce crystallization.

  • Wash the collected crystals with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Reaction_Mechanism Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product diamine 4,5-Dimethyl-1,2- phenylenediamine intermediate1 Initial Adduct diamine->intermediate1 + Diacetyl diketone Diacetyl (2,3-Butanedione) diketone->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,3,6,7-Tetramethyl- quinoxaline intermediate2->product - 2 H₂O

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow start Start reactants Combine Reactants: 4,5-dimethyl-1,2-phenylenediamine & Diacetyl start->reactants catalyst Add Catalyst (e.g., Acetic Acid) reactants->catalyst reaction Heat Reaction Mixture (Conventional or Microwave) catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification by Recrystallization workup->purification product Pure 2,3,6,7-Tetramethyl- quinoxaline purification->product end End product->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Low Yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup impure_reactants Impure? check_reactants->impure_reactants suboptimal_conditions Suboptimal? check_conditions->suboptimal_conditions high_loss High Loss? check_workup->high_loss impure_reactants->check_conditions No purify_reactants Purify Starting Materials impure_reactants->purify_reactants Yes suboptimal_conditions->check_workup No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Screen Catalysts optimize_time->optimize_catalyst optimize_recrystallization Optimize Recrystallization Solvent & Technique high_loss->optimize_recrystallization Yes

References

Technical Support Center: Purification of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,6,7-tetramethylquinoxaline. The following information is designed to assist you in overcoming common challenges encountered during the purification process, ensuring high-purity material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can arise from the starting materials and side reactions during the synthesis, which typically involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (biacetyl). Potential impurities include:

  • Unreacted 4,5-dimethyl-1,2-phenylenediamine.

  • Unreacted 2,3-butanedione.

  • Oxidation products of 4,5-dimethyl-1,2-phenylenediamine, which can be colored.

  • Polymers or side-products from self-condensation of the reactants.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value (e.g., 112-114 °C) indicates high purity. A broad melting range suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify impurities.[1] Pure this compound will show characteristic peaks.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Purification Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

Recrystallization is an effective method for removing small amounts of impurities from a solid compound.[3] The principle relies on the difference in solubility of the compound and the impurities in a chosen solvent at different temperatures.[4]

Troubleshooting Common Recrystallization Issues:

Problem Possible Cause Solution
Low or No Crystal Formation The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution.[4]
The solution cooled too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a different solvent or a mixed-solvent system.
Oiling Out (Formation of an oil instead of crystals) The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The concentration of impurities is too high.Perform a preliminary purification step, such as a quick filtration through a plug of silica gel.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3]
Low Recovery Too much solvent was used, leading to significant loss of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering.[3]
Parameter Crude Product After Recrystallization
Appearance Yellowish to brownish solidWhite to off-white crystalline solid
Purity (Illustrative) ~90%>99%
Recovery (Illustrative) -70-90%
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[6] For this compound, silica gel is a common stationary phase.[6]

Troubleshooting Common Column Chromatography Issues:

Problem Possible Cause Solution
Poor Separation of Spots (Co-elution) The eluent polarity is too high or too low.Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the target compound.[6]
The column is overloaded with the sample.Use an appropriate amount of silica gel relative to the sample weight (typically 30:1 to 100:1).[7]
Streaking or Tailing of Spots The compound is interacting too strongly with the silica gel (e.g., basic compounds on acidic silica).Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds.
The sample was not loaded onto the column in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading, or perform a "dry loading" by adsorbing the sample onto a small amount of silica gel.[7]
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[6]
Low Recovery The compound is irreversibly adsorbed onto the silica gel.Add a more polar solvent at the end of the elution to flush the column. Consider using a less active stationary phase like alumina.
Parameter Value/Range
Stationary Phase Silica Gel (230-400 mesh)[1]
Typical Eluent System Hexane/Ethyl Acetate gradient
Purity Improvement (Illustrative) From 80-90% to >99.5%
Recovery (Illustrative) 60-85%
Sublimation

Sublimation is a purification technique where a solid is transformed directly into a gas, and then back into a solid on a cold surface, leaving non-volatile impurities behind.[8] This method is suitable for compounds that have a relatively high vapor pressure at a temperature below their melting point.[9]

Troubleshooting Common Sublimation Issues:

Problem Possible Cause Solution
No or Slow Sublimation The temperature is too low.Gradually increase the temperature, but do not exceed the melting point of the compound.
The vacuum is not sufficient.Ensure a good vacuum is achieved (typically <1 mmHg) to lower the sublimation temperature.[8]
Decomposition of the Compound The temperature is too high.Lower the temperature and improve the vacuum to facilitate sublimation at a lower temperature.
Co-sublimation of Impurities The impurities have a similar vapor pressure to the product.A different purification method, such as recrystallization or chromatography, may be necessary.
Poor Crystal Formation on the Cold Finger The temperature gradient between the heating surface and the cold finger is not optimal.Ensure the cold finger is sufficiently cold (e.g., using ice-water or a dry ice-acetone slush).
Parameter Value/Range (Illustrative)
Temperature 80-100 °C
Pressure <1 mmHg
Purity Improvement Can be significant for removing non-volatile impurities
Recovery Can be high (>90%) for small-scale purifications

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol describes the purification of this compound by recrystallization from ethanol.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography on Silica Gel

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.[11]

  • TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack, ensuring a flat and uniform bed. Do not let the column run dry.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully apply the solution to the top of the silica gel bed. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[7]

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Vacuum Sublimation

This protocol outlines the purification of this compound by vacuum sublimation.

  • Apparatus Setup: Place the crude this compound in the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are well-sealed.

  • Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system to a pressure below 1 mmHg.

  • Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to cause sublimation but below the melting point of the compound.

  • Collection: The purified this compound will sublime and deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Sublimation Sublimation Crude->Sublimation Pure Pure this compound Recrystallization->Pure Column->Pure Sublimation->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Outcome Unsatisfactory CheckPurity Assess Purity (TLC, MP, NMR) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Impure Impurities Present? CheckPurity->Impure OptimizeRecryst Optimize Recrystallization: - Check solvent volume - Slow cooling - Use mixed solvents LowYield->OptimizeRecryst Yes OptimizeColumn Optimize Column Chromatography: - Adjust eluent polarity - Check column loading - Add modifier LowYield->OptimizeColumn Yes OptimizeSublimation Optimize Sublimation: - Adjust T and P - Ensure proper vacuum LowYield->OptimizeSublimation Yes Impure->OptimizeRecryst Yes Impure->OptimizeColumn Yes Impure->OptimizeSublimation Yes ChangeMethod Consider Alternative Purification Method OptimizeRecryst->ChangeMethod OptimizeColumn->ChangeMethod OptimizeSublimation->ChangeMethod

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,3,6,7-Tetramethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting materials for the synthesis of this compound?

The most common and direct method for synthesizing this compound is the cyclocondensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound.[1][2] For this specific target molecule, the required starting materials are:

  • 4,5-Dimethyl-1,2-phenylenediamine

  • 2,3-Butanedione (also known as biacetyl)

Q2: My characterization data (NMR/MS) suggests the presence of a significant byproduct. What could it be?

The formation of byproducts is a common issue in quinoxaline synthesis. Two likely side products are:

  • Benzimidazole derivatives: These can form if your 2,3-butanedione starting material has degraded or contains aldehyde impurities. The o-phenylenediamine can react with these impurities to form a five-membered benzimidazole ring instead of the desired six-membered pyrazine ring of the quinoxaline.

  • Quinoxaline N-oxides: This byproduct can occur if the reaction conditions are too harsh or if an oxidizing agent is present, leading to the over-oxidation of the quinoxaline ring.

Q3: The reaction mixture has turned dark brown/black, and my final product is colored. What causes this and how can I prevent it?

The development of color is often due to the oxidation of the 4,5-dimethyl-1,2-phenylenediamine starting material.[3] This is a common issue with o-phenylenediamines. To minimize this, it is recommended to use high-purity starting materials and to run the reaction under an inert atmosphere, such as nitrogen or argon.[3]

Q4: What is the most effective method for purifying the crude this compound product?

Recrystallization is the most widely used and effective method for purifying quinoxaline derivatives.[4][5][6][7] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[4][7] For this compound, a common and effective solvent for recrystallization is ethanol or a mixture of ethanol and water.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Impure Starting Materials: The 4,5-dimethyl-1,2-phenylenediamine may be oxidized, or the 2,3-butanedione may have degraded.- Assess the purity of starting materials using NMR or GC-MS before starting. - If necessary, purify the 4,5-dimethyl-1,2-phenylenediamine by recrystallization. - Use freshly opened or distilled 2,3-butanedione.
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or consider gently heating the reaction mixture if being performed at room temperature. - Consider using a catalyst (e.g., a few drops of acetic acid) to speed up the condensation.[1][8]
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants was used.- Ensure an accurate 1:1 molar ratio of 4,5-dimethyl-1,2-phenylenediamine to 2,3-butanedione.
Product Contaminated with Side Products Formation of Benzimidazole Byproduct: Aldehyde impurities in the 2,3-butanedione.- Purify the 2,3-butanedione by distillation before use. - If the byproduct has formed, it may be separable by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.
Formation of Quinoxaline N-oxide: Reaction conditions are too oxidative.- Avoid excessively high temperatures or prolonged reaction times. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Difficulty in Product Isolation/Purification "Oiling Out" During Recrystallization: The product separates as a liquid instead of a solid.- This occurs if the boiling point of the recrystallization solvent is higher than the melting point of the product. Ensure the solvent's boiling point is lower than the product's melting point. - Add slightly more hot solvent to ensure the product is fully dissolved before cooling.
Poor Crystal Formation: The solution cools too quickly, leading to precipitation of an impure powder.- Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.[5] - If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the acid-catalyzed synthesis of this compound.

Materials:

  • 4,5-Dimethyl-1,2-phenylenediamine (1 mmol, 136.19 mg)

  • 2,3-Butanedione (biacetyl) (1 mmol, 86.09 mg, ~0.1 mL)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Procedure:

  • To a 50 mL round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (136.19 mg) and ethanol (10 mL).

  • Stir the mixture until the diamine is fully dissolved.

  • Add 2,3-butanedione (0.1 mL) to the solution, followed by the catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Add cold deionized water (~20 mL) to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Allow the crude product to air dry.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely. Add more hot ethanol dropwise only if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals of the pure product should form.

  • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or by air drying. The purity can be confirmed by measuring the melting point and through spectroscopic analysis (NMR, MS).

Optimization of Reaction Conditions

The yield and rate of quinoxaline synthesis can be significantly influenced by the choice of catalyst and reaction conditions. While the classic approach uses acid catalysis, modern methods employ a variety of catalysts to achieve higher yields in shorter times, often under milder conditions.

Table 1: Representative Data on the Effect of Different Catalysts on Quinoxaline Synthesis (Note: This data is for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil and serves as a guide for optimizing the synthesis of this compound.)

CatalystCatalyst Loading (mg)SolventTime (min)Temperature (°C)Yield (%)Reference
None (Control)0Toluene12025< 5[8]
AlCuMoVP50Toluene1202585[8]
AlCuMoVP 100 Toluene 120 25 92 [8]
AlCuMoVP150Toluene1202593[8]
AlFeMoVP100Toluene1202580[8]

This table demonstrates that catalyst selection and loading can significantly impact product yield. For the synthesis of this compound, researchers can start with a simple acid catalyst and then explore other catalytic systems to optimize for yield and reaction time.

Visualized Pathways and Workflows

Side_Reactions cluster_reactants Starting Materials cluster_sides Potential Side Products diamine 4,5-Dimethyl-1,2- phenylenediamine product This compound diamine->product Main Reaction: Cyclocondensation benzimidazole Benzimidazole Derivative diamine->benzimidazole Side Reaction diketone 2,3-Butanedione (Biacetyl) diketone->product Main Reaction: Cyclocondensation aldehyde_imp Aldehyde Impurity diketone->aldehyde_imp degradation n_oxide Quinoxaline N-oxide product->n_oxide Side Reaction aldehyde_imp->benzimidazole Side Reaction oxidation Over-oxidation oxidation->n_oxide

Caption: Main reaction pathway to this compound and potential side reactions.

Experimental_Workflow start Start: Combine Reactants (Diamine, Diketone, Solvent, Catalyst) reaction Stir at Room Temperature or Gentle Heat start->reaction monitor Monitor Reaction by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Work-up: - Remove Solvent - Precipitate with Water - Vacuum Filtration monitor->workup Complete crude Crude Product workup->crude purify Purification: Recrystallization from Ethanol/Water crude->purify dry Dry Purified Crystals purify->dry final_product Final Product: This compound dry->final_product characterize Characterization: - Melting Point - NMR, MS final_product->characterize

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Stability issues of 2,3,6,7-Tetramethylquinoxaline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,3,6,7-tetramethylquinoxaline in experimental settings. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Degradation of this compound in Solution

Symptoms:

  • Loss of starting material as observed by analytical techniques (e.g., HPLC, LC-MS).

  • Appearance of unknown peaks in chromatograms.

  • Color change of the solution.

Possible Causes and Troubleshooting Steps:

  • pH Instability: The quinoxaline core can be susceptible to pH-dependent degradation. Acidic or alkaline conditions can promote hydrolysis or other degradation pathways.

    • Troubleshooting:

      • Measure the pH of your experimental solution.

      • If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer).

      • If the experimental conditions necessitate acidic or basic pH, consider performing the experiment at a lower temperature to minimize degradation.

      • Run a control experiment with the compound in the solvent system at different pH values to determine the stability profile.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of quinoxaline derivatives.

    • Troubleshooting:

      • Protect your experiment from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.

      • Minimize the exposure of the compound and its solutions to ambient light.

      • If photodegradation is suspected, confirm by running a parallel experiment in the dark and comparing the results.

  • Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to decomposition.

    • Troubleshooting:

      • Avoid unnecessarily high temperatures.

      • If heating is required, use the lowest effective temperature and minimize the heating time.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at higher temperatures.

  • Oxidative Degradation: The quinoxaline ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or dissolved oxygen.

    • Troubleshooting:

      • Degas your solvents before use to remove dissolved oxygen.

      • Conduct experiments under an inert atmosphere.

      • Avoid the use of strong oxidizing agents unless they are a required reactant. If so, control the stoichiometry and temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, store it at a low temperature (e.g., 2-8 °C) and protected from light. The stability in solution is solvent-dependent and should be verified for long-term storage.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, studies on related quinoxaline derivatives suggest that they can be unstable under strongly acidic or basic conditions. For instance, some quinoxalines can undergo tautomerization in their reduced form under alkaline conditions, leading to degradation[1][2]. Acidic conditions may lead to hydrolysis of the quinoxaline ring. It is advisable to maintain the pH of solutions containing this compound in the neutral range (pH 6-8) for maximum stability.

Q3: Is this compound sensitive to light?

A3: Yes, quinoxaline-based compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation[3][4]. It is crucial to handle the compound and its solutions in a manner that minimizes light exposure.

Q4: What is the thermal stability of this compound?

Q5: Are there any known incompatible solvents or reagents for this compound?

A5: Avoid strong oxidizing agents, as they may lead to the oxidation of the quinoxaline ring. Compatibility with all solvents over extended periods is not fully documented. It is good practice to assess the stability of this compound in a new solvent system if it is to be stored for an extended period.

Data Presentation

Currently, there is a lack of specific quantitative stability data for this compound in the public domain. Researchers are encouraged to perform forced degradation studies to determine the stability of the compound under their specific experimental conditions. The following table provides a template for summarizing such data.

Table 1: Example Forced Degradation Study Summary for this compound

ConditionTime (hours)% DegradationMajor Degradation Products (if identified)
0.1 M HCl (60°C)2
6
24
0.1 M NaOH (60°C)2
6
24
3% H₂O₂ (RT)2
6
24
Light (Simulated Sunlight)2
6
24
Heat (80°C, in the dark)2
6
24

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation pathways and critical stability-related factors.

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC vials

  • pH meter

  • Calibrated oven

  • Photostability chamber or a light source with controlled output (e.g., simulated sunlight)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In an HPLC vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • In an HPLC vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • In an HPLC vial, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a transparent container within a photostability chamber.

    • Expose the solution to a controlled light source.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both samples at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound and a solution of the compound in an oven at a set temperature (e.g., 80°C).

    • Ensure the samples are protected from light.

    • Withdraw aliquots of the solution and prepare solutions from the solid sample at specified time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the time-zero or control sample.

    • Characterize any significant degradation products using techniques like LC-MS/MS if necessary.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_sampling Sampling cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acidic 0.1 M HCl, 60°C stock->acid Expose to stress base Basic 0.1 M NaOH, 60°C stock->base Expose to stress oxidative Oxidative 3% H2O2, RT stock->oxidative Expose to stress photo Photolytic Light Exposure stock->photo Expose to stress thermal Thermal 80°C, Dark stock->thermal Expose to stress sampling Withdraw Aliquots (0, 2, 6, 24 hours) acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation (% Degradation, Product ID) hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_compound Compound cluster_factors Experimental Factors cluster_degradation Potential Degradation compound 2,3,6,7-Tetramethyl- quinoxaline degradation Degradation (Loss of Compound) compound->degradation ph pH ph->degradation influences light Light light->degradation influences temp Temperature temp->degradation influences oxidants Oxidizing Agents oxidants->degradation influences

References

Technical Support Center: Optimizing Reaction Conditions for 2,3,6,7-Tetramethylquinoxaline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2,3,6,7-tetramethylquinoxaline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and derivatization of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My initial condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this classical quinoxaline synthesis can stem from several factors.[1][2] A primary reason is often suboptimal reaction conditions.[1][2] Traditional methods may require high temperatures and long reaction times, which can lead to side reactions and degradation of the product.[1]

Troubleshooting Steps:

  • Catalyst Optimization: While the reaction can proceed without a catalyst, employing a suitable acid catalyst can significantly improve the yield and reaction rate.[1] Various catalysts have been shown to be effective in quinoxaline synthesis, including iodine, nano-TiO2, and sulfated TiO2.[2][3] Experimenting with different catalysts and their concentrations is recommended.

  • Solvent Selection: The choice of solvent plays a crucial role. While ethanol or acetic acid are commonly used, exploring other solvents like toluene, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1][2]

  • Temperature and Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Increasing the temperature may speed up the reaction but can also lead to the formation of byproducts. A systematic study of varying temperatures and reaction times is advisable.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been reported to shorten reaction times and improve yields in quinoxaline synthesis.[2]

Issue 2: Incomplete Derivatization for GC-MS Analysis

Q2: I am attempting to derivatize the methyl groups of this compound for GC-MS analysis, but the reaction appears incomplete, showing both the derivatized and underivatized product. What should I do?

A2: Incomplete derivatization is a common issue, often caused by the presence of moisture, insufficient reagent, or non-optimal reaction conditions. Silylation is a common derivatization technique for compounds with active hydrogens, but for activating C-H bonds in methyl groups for analysis, more specific functionalization might be needed first, followed by derivatization. Assuming a suitable derivatization reagent is being used for a functionalized version of the quinoxaline, the following can be addressed:

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Derivatizing reagents, especially silylating agents, are highly sensitive to moisture.

  • Reagent Concentration and Quality: Increase the concentration of the derivatizing reagent. Also, ensure the reagent is fresh and has been stored correctly to prevent degradation.

  • Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction at different time points to find the optimal conditions where the peak of the derivatized product is maximized.

  • Catalyst: Some derivatization reactions benefit from a catalyst. For example, in silylation reactions, a small amount of a catalyst like trimethylchlorosilane (TMCS) can be added.

Issue 3: Presence of Multiple Impurities in the Final Product

Q3: After purification, my this compound product still shows multiple spots on TLC, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them?

A3: The formation of impurities is often due to side reactions during the initial condensation.

Potential Side Reactions and Solutions:

  • Oxidation: The diamine starting material can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

  • Polymerization: Under harsh acidic conditions or high temperatures, side reactions leading to polymeric materials can occur. Using a milder catalyst or optimizing the reaction temperature can mitigate this.

  • Incomplete Reaction: Unreacted starting materials will appear as impurities. Ensure the reaction goes to completion by monitoring with TLC.

  • Purification Technique: If impurities persist, reconsider the purification method. Column chromatography with a carefully selected solvent system is often effective. If compounds have very similar polarities, techniques like preparative HPLC or crystallization might be necessary.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing this compound?

A: The most established and straightforward method is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2][4] For this compound, this involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione (diacetyl).[1][2][4]

Q: What are the key parameters to control during the synthesis of this compound?

A: The critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[1][2][3]

Q: Are there greener synthetic methods available for quinoxaline derivatives?

A: Yes, there has been a significant push towards developing more environmentally friendly methods for quinoxaline synthesis.[2] These include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and conducting reactions in aqueous media.[2]

Q: What types of derivatization are suitable for enhancing the analyzability of this compound?

A: The derivatization strategy depends on the analytical goal. The methyl groups on the quinoxaline ring are not readily derivatized. Functionalization of the quinoxaline core is often the first step. For instance, if a hydroxyl or amino group is introduced, common derivatization techniques include:

  • Silylation: To increase volatility for GC-MS analysis.

  • Acylation: To improve chromatographic properties and introduce electron-capturing groups for enhanced detection.

  • Alkylation: To modify polarity and improve stability.

Data Presentation

Table 1: Effect of Catalyst and Solvent on the Yield of Quinoxaline Derivatives (General)

CatalystSolventReaction Time (min)Yield (%)Reference
NoneToluene12070[3]
AlCuMoVP (100mg)Toluene12092[3]
AlFeMoVP (100mg)Toluene12080[3]
TiO2-Pr-SO3H (10mg)EtOH1095[2]
Iodine (20 mol%)DMSO-78-99[5]

Note: These are representative yields for quinoxaline synthesis and may vary for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general and widely used condensation reaction.

Materials:

  • 4,5-dimethyl-1,2-phenylenediamine

  • 2,3-butanedione (diacetyl)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • TLC plates (silica gel)

  • Column chromatography setup (silica gel)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in ethanol (10 mL).

  • Add 2,3-butanedione (1.1 mmol).

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Mix Reactants: 4,5-dimethyl-1,2-phenylenediamine 2,3-butanedione Solvent (Ethanol) start->reagents reflux Heat to Reflux (with optional catalyst) reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate chromatography Column Chromatography evaporate->chromatography characterize Characterization (NMR, MS) chromatography->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_yield Yield Optimization cluster_purity Purity Improvement cluster_derivatization Derivatization Optimization decision decision issue issue solution solution start Start Experiment check_yield Low Yield? start->check_yield opt_catalyst Optimize Catalyst check_yield->opt_catalyst Yes check_purity Impurities Present? check_yield->check_purity No opt_solvent Change Solvent opt_catalyst->opt_solvent opt_temp_time Adjust Temp/Time opt_solvent->opt_temp_time use_microwave Use Microwave Synthesis opt_temp_time->use_microwave use_microwave->check_yield inert_atm Use Inert Atmosphere check_purity->inert_atm Yes check_derivatization Incomplete Derivatization? check_purity->check_derivatization No milder_cond Use Milder Conditions inert_atm->milder_cond purification Refine Purification milder_cond->purification purification->check_purity dry_glassware Ensure Anhydrous Conditions check_derivatization->dry_glassware Yes success Successful Derivatization check_derivatization->success No inc_reagent Increase Reagent Conc. dry_glassware->inc_reagent inc_time_temp Increase Time/Temp inc_reagent->inc_time_temp inc_time_temp->check_derivatization

Caption: Troubleshooting workflow for this compound derivatization.

References

Technical Support Center: 2,3,6,7-Tetramethylquinoxaline Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing assays involving 2,3,6,7-Tetramethylquinoxaline and other quinoxaline-based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal is unstable or fading quickly. What could be the cause?

Signal instability, often due to photobleaching, is a common issue in fluorescence assays. The high-intensity light required for excitation can cause the fluorophore, in this case, this compound, to lose its fluorescence.

  • Recommendation: Minimize the exposure of your samples to the excitation light. Use an anti-fade mounting medium if applicable. Ensure the laser power and exposure time are set to the minimum necessary for adequate signal detection.

Q2: I am observing high background fluorescence in my assay. How can I reduce it?

High background can mask the specific signal from your analyte. This can be caused by several factors, including autofluorescence from the sample matrix or non-specific binding of the probe.

  • Recommendation: Run a blank sample (containing all components except the analyte) to determine the level of background fluorescence. Consider using a blocking agent if non-specific binding is suspected. Additionally, ensure all glassware and reagents are clean and free of fluorescent contaminants.

Q3: The fluorescence intensity is lower than expected. What are the potential reasons?

Low signal can result from issues with the probe itself, the experimental conditions, or the sample.

  • Recommendation:

    • Probe Integrity: Verify the concentration and integrity of your this compound stock solution. Ensure it has been stored correctly, protected from light.

    • Assay Conditions: Optimize the pH and temperature of your assay buffer, as these can significantly impact the fluorescence of quinoxaline derivatives.

    • Analyte Concentration: Ensure the concentration of your target analyte is within the detection range of the assay.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during assays with this compound.

Problem Potential Cause Recommended Solution
No or Weak Signal Incorrect filter set on the fluorescence reader.Ensure the excitation and emission filters match the spectral properties of this compound.
Low concentration of the fluorescent probe.Perform a titration to determine the optimal probe concentration.
Degradation of the fluorescent probe.Prepare a fresh stock solution of this compound.
Inefficient binding to the target analyte.Optimize incubation time and temperature. Consider modifying the buffer composition to enhance binding.
High Signal/Saturation Probe concentration is too high.Reduce the concentration of the this compound probe.
Detector gain is set too high.Lower the gain setting on the fluorescence detector.
Contamination of reagents or labware.Use fresh, high-purity reagents and thoroughly clean all labware.
Inconsistent Results Pipetting errors leading to volume variations.Calibrate pipettes regularly and use proper pipetting techniques.
Temperature fluctuations during the assay.Ensure all incubation steps are performed at a consistent and controlled temperature.
Sample heterogeneity.Ensure proper mixing of all samples and reagents before measurement.

Experimental Protocols

Protocol: General Fluorescence Assay Using a Quinoxaline-Based Probe

This protocol provides a general framework for a fluorescence-based detection assay. Specific parameters should be optimized for your particular application.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer at the optimal pH for your experiment.

    • Prepare a series of standards with known concentrations of the analyte.

  • Assay Procedure:

    • Pipette the samples (standards and unknowns) into a 96-well microplate.

    • Add the this compound probe solution to each well.

    • Incubate the plate for the optimized time and temperature to allow for binding or reaction to occur.

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from a blank well) from all readings.

    • Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence intensity on the standard curve.

Visualizations

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where a quinoxaline-based probe could be used to detect the activation of a specific kinase.

Signaling_Pathway Hypothetical Kinase Activation Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (Target) Kinase_A->Kinase_B Activates Substrate Substrate Kinase_B->Substrate Phosphorylates Quinoxaline_Probe Quinoxaline Probe Kinase_B->Quinoxaline_Probe Binds to Active Form Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Fluorescence Fluorescence Signal Quinoxaline_Probe->Fluorescence Generates Experimental_Workflow General Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagent_Prep Reagent Preparation Addition Add Probe to Sample Reagent_Prep->Addition Sample_Prep Sample Preparation Sample_Prep->Addition Incubation Incubation Addition->Incubation Measurement Fluorescence Measurement Incubation->Measurement Analysis Data Analysis Measurement->Analysis

Technical Support Center: Enhancing the Solubility of 2,3,6,7-Tetramethylquinoxaline for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the solubility of 2,3,6,7-Tetramethylquinoxaline for use in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide systematic approaches to achieve successful solubilization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having difficulty dissolving this compound in my desired aqueous buffer for a biological assay. What should I do first?

A1: Direct dissolution of hydrophobic compounds like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.

Troubleshooting Workflow for Initial Solubilization

G start Start: Need to dissolve This compound prep_stock Prepare a concentrated stock solution in 100% DMSO (e.g., 10-50 mM). start->prep_stock dissolves Does the compound dissolve completely? prep_stock->dissolves yes Yes dissolves->yes no No dissolves->no proceed Proceed to serial dilution in aqueous buffer/media. Ensure final DMSO concentration is non-toxic to cells (typically <0.5%). yes->proceed troubleshoot Troubleshoot stock solution preparation. no->troubleshoot warm Gentle warming (37°C) and/or sonication. troubleshoot->warm check_dissolution Does it dissolve? warm->check_dissolution yes2 Yes check_dissolution->yes2 no2 No check_dissolution->no2 yes2->proceed consider_alt Consider alternative solvents or advanced solubilization techniques. no2->consider_alt

Caption: Initial workflow for dissolving this compound.

Q2: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A2: A detailed protocol for preparing a stock solution is provided below. It is crucial to use anhydrous, high-purity DMSO to avoid issues with compound precipitation, as DMSO is hygroscopic.

Experimental Protocol: Preparation of a Concentrated Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

  • Troubleshooting Dissolution: If the compound does not fully dissolve, you can:

    • Sonicate: Place the tube in a sonicator bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Avoid excessive heat to prevent compound degradation.[1]

  • Storage: Once completely dissolved, the stock solution should be clear. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Table 1: Recommended Storage Conditions for Stock Solutions

Storage TemperatureDurationNotes
-20°CUp to 1 monthSuitable for short-term storage.
-80°CUp to 6 monthsRecommended for long-term storage.

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. This occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution.

Strategies to Prevent Precipitation During Dilution:

  • Serial Dilutions: Perform serial dilutions of the stock solution in the aqueous medium rather than a single large dilution. This gradual decrease in solvent concentration can help maintain solubility.

  • Use of a Co-solvent in the Final Medium: If permissible for your assay, maintaining a low, non-toxic concentration of an organic solvent (e.g., 0.1-0.5% DMSO) in the final assay medium can improve solubility.

  • Pluronic F-68: This non-ionic surfactant can be added to the culture medium (typically at 0.01-0.1%) to help stabilize the compound and prevent precipitation.

  • Serum in Media: If your experiment uses serum-containing medium, the proteins in the serum can help to bind and solubilize hydrophobic compounds. Diluting into serum-containing media may be more effective than into serum-free media.

Q4: I have tried DMSO and other common organic solvents like ethanol, but this compound still has poor solubility for my required concentration. What are the next steps?

A4: If standard organic solvents are insufficient, more advanced formulation strategies can be employed. The use of cyclodextrins is a widely accepted method for increasing the aqueous solubility of poorly soluble compounds.

Advanced Solubilization: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is more water-soluble.[2][3]

Workflow for Using Cyclodextrins

G start Initial solubilization methods failed. select_cd Select a cyclodextrin. (e.g., HP-β-CD or SBE-β-CD) start->select_cd prep_complex Prepare the inclusion complex using the Kneading Method. select_cd->prep_complex dissolve_complex Attempt to dissolve the complex in the desired aqueous buffer. prep_complex->dissolve_complex check_solubility Is the desired concentration achieved without precipitation? dissolve_complex->check_solubility yes Yes check_solubility->yes no No check_solubility->no proceed Proceed with the biological assay. Include a vehicle control with the same cyclodextrin concentration. yes->proceed optimize Optimize the drug-to-cyclodextrin ratio or try a different type of cyclodextrin. no->optimize

Caption: Workflow for cyclodextrin-based solubilization.

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Mortar and pestle

  • Small amount of water-ethanol (50:50 v/v) solution

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 or 1:2 ratio is a good starting point.

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.

  • Incorporation: Gradually add the this compound powder to the paste while continuously grinding with the pestle.

  • Kneading: Knead the mixture for 30-60 minutes. The consistency should remain paste-like. Add more of the water-ethanol solution if it becomes too dry.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a low temperature (e.g., 40-50°C) until a constant weight is achieved. This will yield a solid powder of the inclusion complex.

  • Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer.

Table 2: Comparison of Commonly Used Cyclodextrins

Cyclodextrin TypeKey FeaturesRecommended Use
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, low toxicity.A common first choice for increasing the solubility of non-polar compounds.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Very high aqueous solubility, can improve the stability of the compound.Useful for compounds that are difficult to solubilize with HP-β-CD.

Q5: Are there any other methods to consider if cyclodextrins are not effective or suitable for my assay?

A5: Yes, other formulation strategies can be explored, such as the use of surfactants or lipid-based systems. However, these may have a higher potential to interfere with biological assays, so careful validation and appropriate controls are essential.

Alternative Strategies:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate and solubilize hydrophobic compounds. It is critical to determine the cytotoxic concentration of the surfactant on your cell line and use it well below that level.

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.

When using any of these methods, it is imperative to include a "vehicle control" in your experiments. This control should contain all the components of your formulation (e.g., DMSO, cyclodextrin, surfactant) at the same final concentration as in your experimental conditions, but without the this compound. This will ensure that any observed biological effects are due to the compound itself and not the solubilizing agents.

References

Common impurities in commercial 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities in commercial 2,3,6,7-tetramethylquinoxaline. Understanding the impurity profile is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

A1: Common impurities can be categorized into three main groups originating from the synthesis process:

  • Unreacted Starting Materials: The synthesis of this compound involves the condensation of 4,5-dimethyl-1,2-phenylenediamine and diacetyl (2,3-butanedione). Residual amounts of these starting materials can be present in the final product.

  • Side-Reaction Byproducts: Several side reactions can occur during synthesis, leading to impurities such as benzimidazole derivatives, quinoxaline N-oxides, and dihydroquinoxaline intermediates.[1]

  • Isomeric Impurities: The presence of isomers of the starting material, 4,5-dimethyl-1,2-phenylenediamine, can result in the formation of isomeric tetramethylquinoxaline products.

Q2: How can the purity of the starting materials affect my final product?

A2: The purity of the starting materials is a critical factor. Commercial 4,5-dimethyl-1,2-phenylenediamine is often available in 98% purity, meaning other isomers or related compounds may be present.[2] If the diacetyl used has degraded or contains aldehyde impurities, this can lead to the formation of benzimidazole byproducts.[1]

Q3: What are quinoxaline N-oxides and how are they formed?

A3: Quinoxaline N-oxides are byproducts formed through the over-oxidation of the quinoxaline ring. This can happen if the reaction is run for extended periods in the presence of air (oxygen), especially at elevated temperatures, or if strong oxidizing agents are present.[1]

Q4: I suspect my product contains a dihydroquinoxaline intermediate. What does this indicate?

A4: The presence of a stable dihydroquinoxaline intermediate suggests that the final oxidation step of the synthesis is incomplete. This is more likely to occur under non-oxidizing reaction conditions.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential impurities in your this compound sample.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS analysis with lower retention times than the main product. Presence of unreacted starting materials (4,5-dimethyl-1,2-phenylenediamine or diacetyl).1. Run analytical standards of the starting materials to confirm their retention times. 2. If confirmed, purify the product using column chromatography or recrystallization.
Mass spectrometry data shows a peak corresponding to the mass of a benzimidazole derivative. Aldehyde impurities in the diacetyl starting material.1. Assess the purity of the diacetyl using NMR or GC-MS before synthesis. 2. Purify the diacetyl via distillation if significant aldehyde impurities are detected. 3. Separate the benzimidazole byproduct from the desired quinoxaline using column chromatography.[1]
Mass spectrometry data indicates the presence of a compound with a mass 16 Da higher than the product. Formation of a quinoxaline N-oxide.1. Review the reaction conditions. Avoid prolonged exposure to air at high temperatures. 2. Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[1]
NMR or mass spectrometry suggests the presence of a dihydroquinoxaline. Incomplete oxidation of the intermediate.1. Introduce a mild oxidant. Stirring the reaction mixture open to the air can facilitate oxidation. 2. Consider a catalyst that aids in the final oxidation step.[1]
Multiple closely eluting peaks in HPLC or GC-MS with the same mass-to-charge ratio as the product. Presence of isomeric impurities.1. Analyze the 4,5-dimethyl-1,2-phenylenediamine starting material for the presence of other isomers. 2. Optimize the chromatographic method to achieve better separation of the isomers.

Quantitative Data Summary

Compound Typical Commercial Purity Potential Impurities
4,5-Dimethyl-1,2-phenylenediamine>98.0% (by HPLC)[2]Isomers (e.g., 3,4-dimethyl-1,2-phenylenediamine, N,N'-dimethyl-1,2-phenylenediamine), other diamino-xylenes.
Diacetyl (2,3-butanedione)Varies by grade and synthesis method.2-butanone, 2,3-butanediol, acetoin, aldehyde-containing byproducts.[3][4]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Identification of this compound and Potential Benzimidazole Impurities

This protocol outlines a general procedure for the separation and identification of this compound and potential benzimidazole impurities.

Materials:

  • This compound sample

  • Benzimidazole standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C8 or C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a standard solution of benzimidazole in the mobile phase.

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column.

    • Mobile Phase: A gradient system can be effective. For example, a mixture of mobile phase A (0.05% phosphoric acid in water/acetonitrile, 75:25 v/v) and mobile phase B (0.05% phosphoric acid in water/acetonitrile, 50:50 v/v).[5][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 288 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and standard solutions. Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the main product and potential benzimidazole impurities.

Protocol 2: GC-MS Method for the Analysis of this compound and Volatile Impurities

This protocol provides a general method for the analysis of this compound and potential volatile impurities using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound sample

  • High-purity solvent for dissolution (e.g., dichloromethane or hexane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl methyl siloxane).

    • Injection: Splitless injection of 1 µL.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-550 amu.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any other significant peaks and compare them with spectral libraries (e.g., NIST) to tentatively identify impurities. The fragmentation pattern of straight-chain alkanes often shows clusters of peaks 14 mass units apart.[7]

Visualizations

Impurity_Formation_Pathway cluster_starting_materials Starting Materials cluster_synthesis Synthesis cluster_product_impurities Product & Impurities 4_5_DM_PDA 4,5-Dimethyl-1,2- phenylenediamine Condensation Condensation Reaction 4_5_DM_PDA->Condensation Isomers Isomeric Impurities 4_5_DM_PDA->Isomers Isomeric precursors Diacetyl Diacetyl (2,3-butanedione) Diacetyl->Condensation TMQ This compound (Desired Product) Condensation->TMQ Unreacted_SM Unreacted Starting Materials Condensation->Unreacted_SM Incomplete reaction Side_Products Side-Reaction Byproducts Condensation->Side_Products Side reactions

Caption: Synthetic pathway and origin of impurities in this compound.

Troubleshooting_Workflow Start Impurity Suspected in This compound Analysis Perform HPLC-UV and GC-MS Analysis Start->Analysis Decision1 Unexpected Peaks Observed? Analysis->Decision1 Identify_Peaks Compare with Standards & Spectral Libraries Decision1->Identify_Peaks Yes End_Pure Pure Product Decision1->End_Pure No Decision2 Impurity Identified? Identify_Peaks->Decision2 Purify Purify Product (Column Chromatography, Recrystallization) Decision2->Purify Yes Optimize Optimize Synthesis Conditions (Inert atmosphere, check starting material purity) Decision2->Optimize If recurring End_Reanalyze Re-analyze Purified Product Purify->End_Reanalyze Optimize->Start

Caption: Logical workflow for troubleshooting impurities in this compound.

References

Technical Support Center: Degradation Pathways of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,3,6,7-Tetramethylquinoxaline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on the chemical structure of this compound and the known degradation patterns of other quinoxaline derivatives, the primary degradation pathways are predicted to be photodegradation, hydrolysis (under acidic or basic conditions), and oxidation. The presence of four electron-donating methyl groups may influence the susceptibility of the quinoxaline ring to oxidative degradation.

Q2: How do the methyl groups on the quinoxaline ring affect its stability?

A2: The four methyl groups on the this compound molecule are electron-donating. This electronic effect can increase the electron density of the aromatic system, potentially making the quinoxaline ring more susceptible to oxidation. Conversely, these methyl groups may offer some steric hindrance, which could slightly reduce the rate of certain reactions. The overall impact on stability will be a balance of these electronic and steric factors.

Q3: What are the likely degradation products of this compound?

A3: Under photolytic conditions, degradation may involve reactions of the pyrazine ring. Hydrolytic degradation, particularly under harsh pH and temperature conditions, could potentially lead to the opening of the pyrazine ring. Oxidative degradation may result in the formation of N-oxides or hydroxylated derivatives on the benzene or pyrazine ring, followed by potential ring cleavage.

Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended primary technique for quantifying the parent compound and its degradation products. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[1][2]

Troubleshooting Guides

HPLC Analysis
Symptom Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Incompatible sample solvent with the mobile phase.2. Column overload.3. Residual silanol interactions on the column.1. Dissolve the sample in the initial mobile phase.2. Reduce the injection volume or sample concentration.3. Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Consider an end-capped column.
Ghost peaks (peaks appearing in blank injections) 1. Carryover from previous injections.2. Contaminated mobile phase or system.1. Implement a robust needle wash program on the autosampler.2. Prepare fresh mobile phase and flush the entire HPLC system.
Irreproducible retention times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Prepare mobile phase accurately and degas thoroughly.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Forced Degradation Studies
Symptom Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions 1. The molecule is highly stable under the applied conditions.2. Insufficient stress applied.1. This indicates good intrinsic stability.2. Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base, longer exposure time).[3]
Complete degradation of the parent compound 1. The stress conditions are too harsh.1. Reduce the severity of the stress conditions to achieve partial degradation (typically 10-30%) to better observe the formation of primary degradants.[4]
Formation of many small, unresolved peaks 1. Secondary degradation is occurring.2. The analytical method is not optimized to resolve all degradation products.1. Reduce the duration or intensity of the stress to favor the formation of primary degradation products.2. Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry).

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 80°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a photostable solvent like acetonitrile or water) in a quartz cuvette to a light source that provides both UV and visible light (e.g., a xenon lamp).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at various time points for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

Data Presentation

The following table presents hypothetical degradation data for this compound under different forced degradation conditions. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Degradation of this compound

Stress Condition Time (hours) Parent Compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 M HCl, 80°C 0100.00.00.0
885.210.51.8
2465.725.15.3
0.1 M NaOH, 80°C 0100.00.00.0
890.17.20.5
2478.515.82.1
3% H₂O₂, RT 0100.00.00.0
882.412.33.1
2459.328.97.5
Photolytic, UV/Vis 0100.00.00.0
875.618.22.9
2445.139.88.4

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_intermediate Ring-Opened Intermediates parent->hydrolysis_intermediate H₂O, H⁺/OH⁻ n_oxide N-Oxide Derivatives parent->n_oxide [O] hydroxylated Hydroxylated Derivatives parent->hydroxylated [O] photo_isomers Photoisomers parent->photo_isomers hydrolysis_products Further Degraded Products hydrolysis_intermediate->hydrolysis_products oxidative_cleavage Ring Cleavage Products hydroxylated->oxidative_cleavage photo_cleavage Ring Cleavage Products photo_isomers->photo_cleavage

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic) start->stress hplc_analysis HPLC-UV Analysis (Quantify Parent and Degradants) stress->hplc_analysis data_analysis Data Analysis (Calculate % Degradation) hplc_analysis->data_analysis lcms_analysis LC-MS / GC-MS Analysis (Identify Degradation Products) data_analysis->lcms_analysis If unknown peaks are present pathway_elucidation Elucidate Degradation Pathways data_analysis->pathway_elucidation lcms_analysis->pathway_elucidation

Caption: Workflow for investigating the degradation of this compound.

References

Technical Support Center: Crystallization of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and controlling polymorphism during the crystallization of 2,3,6,7-tetramethylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can significantly impact the physical and chemical properties of this compound, including its solubility, melting point, stability, and bioavailability, which are critical in pharmaceutical applications.[2]

Q2: What are the main factors that influence which polymorphic form of this compound will crystallize?

Several factors can influence the crystallization of a specific polymorph. The primary factors include the choice of solvent, the rate of cooling or supersaturation, temperature, and the presence of impurities.[3][4] The interplay of these factors determines whether a thermodynamically stable or a metastable polymorph is formed.

Q3: How can I identify the different polymorphic forms of this compound?

A variety of analytical techniques can be used to identify and characterize polymorphs.[5][6][7] Commonly used methods include:

  • Powder X-Ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.[5]

  • Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions like melting and solid-solid phase transitions.[5]

  • Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature.[5]

  • Infrared (IR) and Raman Spectroscopy: Can distinguish between polymorphs based on differences in their vibrational spectra.[5][6]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local molecular environment in the crystal lattice.[5][6]

  • Hot-Stage Microscopy: Allows for visual observation of crystal morphology changes with temperature.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent polymorphic form obtained between batches. 1. Variation in cooling rate. 2. Different solvent batches or impurities. 3. Inconsistent level of supersaturation.1. Implement a controlled and consistent cooling profile for all crystallizations.[8][9] 2. Use high-purity, standardized solvents and screen for impurities. 3. Carefully control the initial concentration and temperature to achieve a consistent level of supersaturation.
A metastable polymorph is consistently forming instead of the desired stable form. 1. The crystallization is under kinetic control, favoring the faster-forming metastable polymorph.[10][11][12][13] 2. High degree of supersaturation.1. Employ conditions that favor thermodynamic control, such as slower cooling rates, higher temperatures (if solubility permits), and longer crystallization times.[10][12] 2. Reduce the level of supersaturation by using a lower initial concentration or a slower addition of anti-solvent.[3] 3. Consider using a slurry crystallization method to convert the metastable form to the stable form.
Formation of an unexpected solvate. The crystallization solvent is being incorporated into the crystal lattice.1. Change the crystallization solvent to one that is less likely to be incorporated.[14] 2. Employ a desolvation technique, such as heating under vacuum, after crystallization.[6]
Needle-like crystals are forming, leading to poor handling and processing. Crystal habit is influenced by the solvent and crystallization conditions.[2]1. Experiment with different solvents or solvent mixtures to alter the crystal habit.[2] 2. Optimize the stirring rate during crystallization.[4] 3. Consider the use of additives to modify crystal growth.[6]

Illustrative Data on Polymorph Control

The following table provides an example of how solvent and cooling rate could influence the polymorphic outcome for this compound. Note: This is hypothetical data for illustrative purposes.

Solvent System Cooling Rate Observed Polymorph Predominant Control
TolueneFast (e.g., 20°C/hour)Form A (Metastable)Kinetic
TolueneSlow (e.g., 1°C/hour)Form B (Stable)Thermodynamic
Ethanol:Water (9:1)Fast (e.g., 20°C/hour)Form A (Metastable)Kinetic
Ethanol:Water (9:1)Slow (e.g., 1°C/hour)Form B (Stable)Thermodynamic
AcetoneModerate (e.g., 5°C/hour)Mixture of Form A and BMixed

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization to Favor the Thermodynamically Stable Polymorph

This protocol is designed to achieve the thermodynamically more stable polymorph by using a slow cooling rate.

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., Toluene) at an elevated temperature (e.g., 70°C) to achieve a saturated or slightly undersaturated solution.

  • Filtration: Hot-filter the solution to remove any particulate matter.

  • Controlled Cooling: Place the solution in a programmable cooling crystallizer. Set the cooling rate to a slow value (e.g., 1°C/hour).

  • Nucleation and Growth: Allow the solution to cool to the desired final temperature (e.g., 20°C).

  • Isolation: Isolate the crystals by filtration.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

  • Analysis: Characterize the polymorphic form using PXRD and DSC.

Protocol 2: Slurry Conversion of a Metastable Polymorph to the Stable Form

This protocol is used to convert a less stable, kinetically favored polymorph to the more stable thermodynamic form.

  • Preparation of Metastable Form: Obtain the metastable polymorph (Form A) through a rapid crystallization process (e.g., fast cooling or anti-solvent addition).

  • Slurry Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., Ethanol) at a constant temperature (e.g., 25°C).

  • Addition of Metastable Form: Add an excess of the metastable polymorph to the saturated solution to create a slurry.

  • Agitation: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

  • Monitoring: Periodically take samples from the solid phase and analyze them by PXRD to monitor the conversion to the stable form (Form B).

  • Isolation: Once the conversion is complete, isolate the stable polymorph by filtration.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Confirm the polymorphic form using PXRD and DSC.

Visualizations

experimental_workflow cluster_start Initial Crystallization cluster_control Polymorph Control Strategy cluster_outcome Polymorphic Outcome cluster_analysis Analysis start Dissolve this compound in chosen solvent kinetic Kinetic Control (Fast Cooling / High Supersaturation) start->kinetic Rapid Process thermodynamic Thermodynamic Control (Slow Cooling / Low Supersaturation) start->thermodynamic Slow Process form_a Metastable Polymorph (Form A) kinetic->form_a form_b Stable Polymorph (Form B) thermodynamic->form_b analysis Characterize Polymorph (PXRD, DSC, etc.) form_a->analysis form_b->analysis

Caption: Experimental workflow for controlling the polymorphic form of this compound.

kinetic_vs_thermodynamic cluster_reactants Initial State cluster_products Crystalline Polymorphs reactants This compound in solution kinetic_product Metastable Polymorph (Form A) Lower Activation Energy Less Stable reactants->kinetic_product Favored by: - Low Temperature - Short Time - High Supersaturation thermodynamic_product Stable Polymorph (Form B) Higher Activation Energy More Stable reactants->thermodynamic_product Favored by: - High Temperature - Long Time - Low Supersaturation

Caption: Relationship between kinetic and thermodynamic control in the crystallization of polymorphs.

References

Validation & Comparative

A Comparative Guide to 2,3,6,7-Tetramethylquinoxaline and Other Heterocyclic Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 2,3,6,7-tetramethylquinoxaline in the context of widely-used heterocyclic ligands, providing a data-driven comparison of their properties and performance in various applications.

Introduction to Heterocyclic Ligands

Heterocyclic ligands are a cornerstone of modern coordination chemistry and play a pivotal role in the development of novel catalysts, functional materials, and therapeutic agents. Their unique electronic and steric properties, which can be finely tuned through synthetic modification, allow for the precise control of the chemical and physical characteristics of the resulting metal complexes. Among the vast array of heterocyclic ligands, nitrogen-containing aromatic systems such as bipyridine, phenanthroline, and terpyridine have been extensively studied and utilized. This guide provides a comparative analysis of a less-explored yet promising ligand, this compound, against these well-established counterparts.

Synthesis and Characterization

The synthesis of these heterocyclic ligands and their corresponding metal complexes is a critical first step in their application. While general synthetic routes are established, specific protocols and conditions can vary significantly.

General Synthetic Workflow

Synthetic Workflow General Synthetic Workflow for Metal-Ligand Complexes Start Starting Materials (e.g., diamine, dicarbonyl) Ligand_Synth Ligand Synthesis (e.g., Condensation, Cross-coupling) Start->Ligand_Synth Purification1 Purification (e.g., Recrystallization, Chromatography) Ligand_Synth->Purification1 Ligand Pure Ligand Purification1->Ligand Complex_Synth Complexation Reaction Ligand->Complex_Synth Metal_Salt Metal Precursor (e.g., Metal Halide, Acetate) Metal_Salt->Complex_Synth Purification2 Purification (e.g., Recrystallization, Chromatography) Complex_Synth->Purification2 Complex Metal-Ligand Complex Purification2->Complex Characterization Characterization (NMR, MS, X-ray, etc.) Complex->Characterization

Caption: A generalized workflow for the synthesis and characterization of metal-ligand complexes.

Experimental Protocols

Synthesis of this compound: A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with 2,3-butanedione.

Protocol: To a solution of 4,5-dimethyl-1,2-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or toluene (10 mL), 2,3-butanedione (1 mmol) is added. The mixture is then stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound.[1]

Synthesis of a Ruthenium(II) Bipyridine Complex with a Quinoxaline Ligand: A representative protocol for the synthesis of a mixed-ligand ruthenium complex is as follows:

Protocol: cis-[Ru(bpy)₂Cl₂]·2H₂O (100 mg, 0.206 mmol) and the desired quinoxaline ligand (e.g., 2-(2'-pyridyl)-quinoxaline, 1.2 eq.) are dissolved in an ethanol-water mixture (8:2, 20 mL). The solution is refluxed overnight. After cooling, the solvent is evaporated, and the residue is dissolved in a minimum amount of water. A saturated aqueous solution of KPF₆ is added to precipitate the complex as the hexafluorophosphate salt. The solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum.[2]

Comparative Performance Data

A direct quantitative comparison of this compound with other heterocyclic ligands is challenging due to the limited availability of specific data for this ligand. However, by examining data for structurally related quinoxaline derivatives and comparing them with the extensive data available for bipyridine, phenanthroline, and terpyridine, we can infer potential performance characteristics.

Catalytic Performance

Heterocyclic ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. The table below presents a comparison of turnover numbers (TON) and turnover frequencies (TOF) for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a benchmark for catalytic efficiency.

Ligand FamilySpecific LigandReaction ConditionsTONTOF (h⁻¹)Reference
Quinoxaline Data not available for this compound----
Bipyridine 2,2'-BipyridineAryl Bromides with Phenylboronic Acid, Pd(OAc)₂, Base, SolventHighHigh[3]
Phenanthroline 1,10-PhenanthrolineAryl Chlorides with Phenylboronic Acid, Pd₂(dba)₃, Base, SolventModerate-HighModerate-High[4]
Terpyridine 2,2':6',2''-TerpyridineAryl Halides with Phenylboronic Acid, PdCl₂, Base, SolventModerateModerate[3]

Note: The performance of catalysts is highly dependent on the specific reaction conditions, substrates, and the nature of the metal center. The terms "High" and "Moderate" are relative and intended for general comparison.

Photophysical Properties

Metal complexes with heterocyclic ligands often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. Key parameters include the emission wavelength (λem), quantum yield (Φ), and excited-state lifetime (τ).

Ligand FamilyComplex Exampleλem (nm)Φτ (µs)Reference
Quinoxaline [Ir(ppy)₂(dpq)]⁺~590-620~0.1-0.3~1-2[5]
Bipyridine [Ru(bpy)₃]²⁺~6100.0950.8[6]
Phenanthroline [Ru(phen)₃]²⁺~6100.050.6[7]
Terpyridine [Ru(tpy)₂]²⁺~650<0.001<0.001[8]

Note: ppy = 2-phenylpyridine, dpq = dipyrido[3,2-f:2',3'-h]quinoxaline. Photophysical properties are highly sensitive to the metal center, other ligands in the coordination sphere, and the solvent.

Electrochemical Properties

The redox potentials of metal complexes are critical for their application in electrocatalysis, redox flow batteries, and as redox mediators. The table below compares the Fe(III)/Fe(II) redox potentials for complexes with different heterocyclic ligands.

Ligand FamilyComplex ExampleRedox Potential (V vs. NHE)Reference
Quinoxaline Data not available for this compound--
Bipyridine [Fe(bpy)₃]³⁺/²⁺+1.06[9]
Phenanthroline [Fe(phen)₃]³⁺/²⁺+1.14[9]
Terpyridine [Fe(tpy)₂]³⁺/²⁺+1.17[9]

Note: Redox potentials are dependent on the solvent and supporting electrolyte.

Stability Constants

The stability constant (log K) of a metal complex provides a measure of its thermodynamic stability in solution. Higher values indicate a more stable complex.

Ligand FamilyMetal Ionlog KReference
Quinoxaline Data not available for this compound--
Bipyridine Cu(II)13.1[10]
Phenanthroline Cu(II)15.1[11]
EDTA Cu(II)18.8[10]

Note: EDTA is included for comparison as a well-known strong chelating agent. Stability constants are dependent on temperature, ionic strength, and pH.

Structure-Property Relationships and Performance Comparison

The electronic and steric properties of a ligand dictate the performance of its metal complexes.

Electronic Effects

The nitrogen atoms in the pyrazine ring of the quinoxaline moiety are less basic than those in pyridine, which can influence the electron-donating ability of the ligand. The methyl groups on this compound are electron-donating, which would increase the electron density on the nitrogen atoms, potentially enhancing its coordinating ability compared to unsubstituted quinoxaline. However, compared to the highly conjugated and strong σ-donating and π-accepting bipyridine and phenanthroline ligands, the overall electronic effect of this compound may be less pronounced.

Steric Effects

The four methyl groups in this compound introduce significant steric bulk around the coordinating nitrogen atoms. This steric hindrance can influence the geometry of the resulting metal complexes and may prevent the coordination of multiple large ligands. While this can sometimes be a disadvantage, it can also be exploited to create specific catalytic activities or to prevent catalyst deactivation pathways.

Ligand_Comparison Conceptual Comparison of Ligand Properties Ligands Heterocyclic Ligands TMQ This compound Ligands->TMQ Bpy Bipyridine Ligands->Bpy Phen Phenanthroline Ligands->Phen Tpy Terpyridine Ligands->Tpy Sterics Steric Hindrance TMQ->Sterics High Electronics Electronic Effects (σ-donation, π-acceptance) TMQ->Electronics Moderate σ-donor Coordination Coordination Geometry TMQ->Coordination Potentially distorted Bpy->Sterics Low-Moderate Bpy->Electronics Good σ-donor Good π-acceptor Bpy->Coordination Planar, flexible Phen->Sterics Moderate Phen->Electronics Good σ-donor Good π-acceptor Phen->Coordination Planar, rigid Tpy->Sterics Moderate-High Tpy->Electronics Strong σ-donor Good π-acceptor Tpy->Coordination Planar, tridentate Properties Key Properties

Caption: A conceptual diagram illustrating the key property differences between the compared ligands.

Conclusion

This compound represents an intriguing but understudied heterocyclic ligand. Based on the available data for related structures, it can be inferred that its metal complexes will exhibit distinct properties compared to those of the more common bipyridine, phenanthroline, and terpyridine ligands. The significant steric bulk from the methyl groups is likely to be a defining feature, influencing coordination geometries and potentially leading to unique catalytic selectivities. The electron-donating nature of the methyl groups will also modulate the electronic properties of the metal center.

While a direct, comprehensive comparison is currently hampered by a lack of quantitative data for this compound, this guide highlights the need for further experimental investigation into its coordination chemistry and performance in various applications. The synthesis of its metal complexes and the systematic evaluation of their catalytic, photophysical, and electrochemical properties will be crucial in unlocking the full potential of this promising ligand. Researchers and drug development professionals are encouraged to explore this ligand scaffold to potentially discover novel catalysts and therapeutics with enhanced performance and unique functionalities.

References

Validating the Purity of Synthesized 2,3,6,7-Tetramethylquinoxaline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and medicinal chemistry, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the purity of 2,3,6,7-Tetramethylquinoxaline, a key intermediate in various synthetic pathways. The performance of HPLC is compared with other common analytical techniques, supported by experimental protocols and data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis.

Proposed HPLC Method

Based on the analysis of similar quinoxaline derivatives, a robust reversed-phase HPLC (RP-HPLC) method is proposed for the purity validation of this compound.[1][2][3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for separating nonpolar to moderately polar compounds.[3]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water or a buffer solution (e.g., ammonium formate) is typically effective for quinoxaline derivatives.[3][4] A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Quinoxaline derivatives generally exhibit strong UV absorbance. A wavelength of around 250 nm or 280 nm is likely to provide good sensitivity.[3][5]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison of Analytical Methods for Purity Determination

While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the availability of instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Performance Metrics
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1][3]Requires reference standards for impurity identification, solvent consumption.Linearity Range: 0.1 - 100 µg/mL, LOD: ~0.01 µg/mL, LOQ: ~0.03 µg/mL, Accuracy: 98-102%.[1][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information for impurity identification.[7]Not suitable for non-volatile or thermally labile compounds, may require derivatization.LOD: pg to low ng range, high specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be used for both qualitative and quantitative analysis without a reference standard for the analyte (qNMR).Lower sensitivity compared to HPLC and GC-MS, requires higher sample concentrations.Quantitative NMR (qNMR) can achieve high accuracy (>99%).
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet-visible radiation by a substance.Simple, rapid, and cost-effective.[1]Low selectivity, susceptible to interference from absorbing impurities.Primarily used for concentration determination rather than purity analysis unless coupled with a separation technique.

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for validating the purity of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_validation Data Evaluation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis (for volatile impurities) SamplePrep->GCMS NMR NMR Analysis (for structural confirmation & qNMR) SamplePrep->NMR DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis Report Purity Validation Report DataAnalysis->Report

Caption: Workflow for the purity validation of synthesized compounds.

References

Spectroscopic Comparison of 2,3,6,7-Tetramethylquinoxaline and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of 2,3,6,7-tetramethylquinoxaline and its structural isomers. The analysis is based on established spectroscopic principles and available data for quinoxaline derivatives, providing a predictive framework for the characterization of these compounds. Due to the limited availability of public domain spectra for these specific isomers, this guide emphasizes the expected variations in their spectroscopic signatures.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents. The substitution pattern on the quinoxaline ring system critically influences the molecule's physicochemical and biological properties. Understanding the spectroscopic characteristics of different isomers is paramount for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies in drug discovery and materials science. This guide focuses on the comparative analysis of this compound and its isomers using NMR, IR, UV-Vis, and Mass Spectrometry.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound and its representative isomers. These predictions are based on the analysis of related structures and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Table 1: Predicted ¹H NMR Spectral Data in CDCl₃

CompoundAromatic Protons (δ ppm)Methyl Protons (δ ppm)Predicted Multiplicity & Integration
This compound ~7.6 (s)~2.6 (s, C2/C3-CH₃), ~2.4 (s, C6/C7-CH₃)s, 2H (aromatic); s, 6H (C2/C3-CH₃); s, 6H (C6/C7-CH₃)
2,3,5,6-Tetramethylquinoxaline ~7.5 (d, J≈8 Hz), ~7.3 (d, J≈8 Hz)~2.6 (s, C2/C3-CH₃), ~2.4 (s, C5/C6-CH₃)d, 1H (aromatic); d, 1H (aromatic); s, 6H (C2/C3-CH₃); s, 6H (C5/C6-CH₃)
1,4,5,8-Tetramethylquinoxaline ~7.4 (s)~3.8 (s, N1/N4-CH₃), ~2.5 (s, C5/C8-CH₃)s, 2H (aromatic); s, 6H (N1/N4-CH₃); s, 6H (C5/C8-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃

CompoundAromatic C-H (δ ppm)Aromatic C-quat (δ ppm)Methyl Carbons (δ ppm)
This compound ~127.0~138.0 (C-C), ~141.0 (C-N), ~152.0 (C-CH₃)~20.0 (C6/C7-CH₃), ~23.0 (C2/C3-CH₃)
2,3,5,6-Tetramethylquinoxaline ~126.0, ~132.0~135.0 (C-C), ~140.0 (C-N), ~151.0 (C-CH₃)~19.0 (C5/C6-CH₃), ~22.0 (C2/C3-CH₃)
1,4,5,8-Tetramethylquinoxaline ~125.0~136.0 (C-C), ~145.0 (C-N), ~148.0 (C-CH₃)~21.0 (C5/C8-CH₃), ~45.0 (N-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The substitution pattern on the aromatic ring can be inferred from the C-H bending vibrations in the fingerprint region.

Table 3: Expected Characteristic IR Absorption Bands (in cm⁻¹)

CompoundAromatic C-H StretchC=N StretchC=C StretchAromatic C-H Bend (Out-of-Plane)
This compound 3100-3000~1610~1500, ~1450~870 (isolated H)
2,3,5,6-Tetramethylquinoxaline 3100-3000~1615~1500, ~1460~820 (2 adjacent H's)
1,4,5,8-Tetramethylquinoxaline 3100-3000Not Applicable~1510, ~1470~860 (isolated H)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and substitution. Quinoxaline derivatives typically show π → π* and n → π* transitions.[1]

Table 4: Predicted UV-Vis Absorption Maxima (λmax in nm, in Ethanol)

Compoundπ → π* Transitionsn → π* Transition
This compound ~245, ~315~330
2,3,5,6-Tetramethylquinoxaline ~240, ~310~325
1,4,5,8-Tetramethylquinoxaline ~250, ~330Shifted or absent
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. While all tetramethylquinoxaline isomers have the same molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragment ions.

Table 5: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected Key Fragments (m/z)
All Isomers C₁₂H₁₄N₂186.26186 (M⁺), 171 ([M-CH₃]⁺), 159, 144, 130

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: 5-10 mg of the quinoxaline sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra were acquired with a 5 mm probe, using a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s. A total of 16 scans were collected.

  • ¹³C NMR: Spectra were acquired with a 5 mm probe, using a 30° pulse width, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024 scans were collected with proton decoupling.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Collection: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: An Agilent Cary 60 UV-Vis spectrophotometer (or equivalent).

  • Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade ethanol. This was then diluted to a concentration of approximately 1 x 10⁻⁵ M.

  • Data Collection: The UV-Vis spectrum was recorded from 200 to 800 nm in a 1 cm path length quartz cuvette, using ethanol as the blank.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 1 µg/mL.

  • Data Collection: The sample was introduced via direct infusion at a flow rate of 5 µL/min. The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500 with a resolution of 70,000.

Mandatory Visualization

G Spectroscopic Characterization Workflow for Quinoxaline Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison synthesis Synthesis of Isomers purification Purification synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR purification->ir uvvis UV-Vis purification->uvvis ms Mass Spec purification->ms structure Structural Elucidation nmr->structure ir->structure uvvis->structure ms->structure comparison Comparative Analysis of Isomers structure->comparison

Caption: A generalized workflow for the spectroscopic characterization and comparison of quinoxaline isomers.

References

Navigating Cross-Reactivity: A Comparative Guide for 2,3,6,7-Tetramethylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of 2,3,6,7-tetramethylquinoxaline derivatives is a growing area of interest. As with any bioactive small molecule, understanding their cross-reactivity is paramount for accurate assessment of their efficacy and safety. This guide provides a comparative framework for evaluating the cross-reactivity of these derivatives through two primary methodologies: in vitro kinase profiling and competitive immunoassays. We present detailed experimental protocols and illustrative data to aid in the design and interpretation of such studies.

Data Presentation: Comparative Cross-Reactivity Analysis

The following tables present hypothetical yet representative data for a series of this compound derivatives (TMQ-1, TMQ-2, and TMQ-3) to illustrate how their cross-reactivity profiles can be quantitatively compared.

Table 1: In Vitro Kinase Selectivity Profile

This table showcases the inhibitory activity of the TMQ derivatives against a panel of kinases. The data is presented as the concentration of the compound required to inhibit 50% of the kinase activity (IC50). Lower IC50 values indicate higher potency. The selectivity of a compound can be inferred by comparing its IC50 value for the target kinase (e.g., ASK1) to its IC50 values for other off-target kinases.

KinaseTMQ-1 (IC50, nM)TMQ-2 (IC50, nM)TMQ-3 (IC50, nM)
ASK1 (Target) 15 25 8
p38α15035095
JNK1250500180
ERK2>10,000>10,000>10,000
PIM18001200650
GSK3β15002500900
CDK2>10,000>10,000>10,000

Data is hypothetical and for illustrative purposes only.

Table 2: Competitive Immunoassay Cross-Reactivity

This table illustrates the cross-reactivity of the TMQ derivatives in a competitive ELISA designed to detect a specific target molecule (e.g., a structural analog or a metabolite). Cross-reactivity is calculated as the ratio of the concentration of the target molecule to the concentration of the test compound that produces a 50% inhibition of the signal, multiplied by 100.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Target Molecule 10 100
TMQ-15002.0
TMQ-212000.83
TMQ-38501.18
Structural Analog A8012.5
Unrelated Compound X>10,000<0.1

Data is hypothetical and for illustrative purposes only.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by this compound derivatives and a typical experimental workflow for assessing cross-reactivity.

ASK1_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, ER Stress) ASK1_inactive Inactive ASK1 Complex Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Apoptosis Apoptosis & Inflammation p38->Apoptosis JNK->Apoptosis TMQ_Derivative 2,3,6,7-Tetramethyl- quinoxaline Derivative TMQ_Derivative->ASK1_active inhibits

Caption: ASK1 Signaling Pathway and Point of Inhibition.

Competitive_ELISA_Workflow Start Start Coat_Plate 1. Coat microplate wells with a capture antibody specific to the target. Start->Coat_Plate Wash_Block 2. Wash and block non-specific binding sites. Coat_Plate->Wash_Block Add_Sample 3. Add standards or TMQ derivatives mixed with a fixed amount of enzyme-labeled target molecule. Wash_Block->Add_Sample Incubate 4. Incubate to allow competition for antibody binding. Add_Sample->Incubate Wash 5. Wash to remove unbound molecules. Incubate->Wash Add_Substrate 6. Add substrate for the enzyme. Wash->Add_Substrate Measure_Signal 7. Measure the colorimetric signal. Add_Substrate->Measure_Signal Analyze 8. Analyze data: higher TMQ concentration leads to lower signal. Measure_Signal->Analyze

Caption: Competitive ELISA Workflow for Cross-Reactivity.

Experimental Protocols

1. In Vitro Kinase Profiling Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³³P]ATP) or for use in luminescence/fluorescence-based assays

  • This compound derivatives (test compounds) dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the TMQ derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Mixture: In each well of the assay plate, prepare a kinase reaction mixture containing the specific kinase, its corresponding peptide substrate, and the assay buffer.

  • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted TMQ derivative or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure kinase activity. If using the Kinase-Glo® assay, add the Kinase-Glo® reagent, which measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (and less inhibition).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of TMQ derivatives with an antibody raised against a specific target molecule.

Materials:

  • High-binding 96-well microtiter plates

  • Capture antibody specific to the target molecule

  • Target molecule conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • This compound derivatives (test compounds)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution and wash the wells three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the TMQ derivatives and the unlabeled target molecule (for the standard curve) in assay buffer.

    • In a separate plate or tubes, mix the diluted compounds/standards with a fixed concentration of the enzyme-conjugated target molecule.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the compound/standard-enzyme conjugate mixture to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the wells five times with wash buffer to remove unbound reagents.

  • Substrate Addition and Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the unlabeled target molecule.

    • Determine the IC50 value for each TMQ derivative (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Compound) x 100

A Comparative Analysis of the Biological Activity of Methylated Quinoxalines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, antimicrobial, and neuroprotective potential of substituted quinoxaline derivatives, with a focus on methylated analogues. This guide provides a comparative overview of their biological activities, supported by quantitative data and detailed experimental methodologies.

Quinoxaline derivatives, a class of heterocyclic compounds composed of a benzene and a pyrazine ring, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The addition of methyl groups to the quinoxaline core can significantly influence their biological effects. This guide offers a comparative analysis of the biological activities of various methylated quinoxalines, with a particular focus on anticancer, antimicrobial, and neuroprotective properties. Due to a scarcity of publicly available data specifically on a wide range of tetramethylquinoxalines, this analysis includes data on di- and other methylated quinoxaline derivatives to provide a broader comparative context.

Anticancer Activity

Numerous quinoxaline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6][7] The mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[8][9][10]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected methylated quinoxaline derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,3-dimethylquinoxaline (DMQ)Not specifiedNot specified[11]
2-Methyl-3-phenyl-6-aminoquinoxaline (MPAQ)Dopaminergic neuronsNeuroprotective[12]
Compound 7j (2-oxo-3-phenylquinoxaline derivative)HCT-116 (Colon)26.75 (µg/mL)[13]
Compound 2a (2-oxo-3-phenylquinoxaline derivative)HCT-116 (Colon)28.85 (µg/mL)[13]
Tetrazolo[1,5-a]quinoxaline derivativesMCF-7, NCI-H460, SF-268>100 (non-cytotoxic to normal cells)[14]
Compound 11 (a tetrazolo[1,5-a]quinoxaline derivative)Various cancer cell lines1.18 - 2.86 (µg/mL)[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity

Quinoxaline derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][15][16] One of the proposed mechanisms for certain quinoxaline 1,4-di-N-oxides involves bioreductive activation to generate reactive oxygen species (ROS), leading to cellular damage and death of the microorganism.[17]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected methylated quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2,3-dimethylquinoxaline (DMQ)Candida speciesBroad-spectrum antifungal[11]
Pentacyclic quinoxaline compound 10Candida albicans16[18]
Pentacyclic quinoxaline compound 10Aspergillus flavus16[18]
Quinoxaline derivative 2dEscherichia coli8[18]
Quinoxaline derivative 3cEscherichia coli8[18]
Quinoxaline derivative 2dBacillus subtilis16[18]
Quinoxaline derivative 3cBacillus subtilis16[18]

Neuroprotective Activity

Emerging research suggests that certain quinoxaline derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[12][19][20] Their mechanisms of action may involve mitigating oxidative stress and protecting neurons from excitotoxicity.[3] For instance, the 6-aminoquinoxaline derivative MPAQ has been shown to protect dopaminergic neurons in cellular models of Parkinson's disease.[12][21]

Experimental Protocols

To ensure the reproducibility and validity of the presented biological activity data, detailed experimental protocols are crucial.

MTT Assay for Cytotoxicity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[22]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cancer cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the solvent) and a blank control (medium only). Incubate the plate for 48-72 hours.[22]

  • MTT Addition and Incubation: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[18][23][24]

Materials:

  • Quinoxaline compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Inoculating loop or sterile swabs

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoxaline compound in the appropriate broth medium in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C ± 2°C for 16-20 hours for bacteria).[24]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[24]

Signaling Pathway Diagrams

The biological activities of quinoxaline derivatives are often mediated through their interaction with key cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Tetramethylquinoxalines characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial neuroprotection Neuroprotection Assay characterization->neuroprotection pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis apoptosis_assay Apoptosis Assay cytotoxicity->apoptosis_assay

Caption: A generalized experimental workflow for the comparative analysis of tetramethylquinoxalines.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoxaline anticancer activity.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Quinoxaline Quinoxaline Derivative Quinoxaline->Raf inhibits

Caption: The MAPK signaling pathway, another key target for the anticancer effects of quinoxalines.

References

Validating DFT Calculations for 2,3,6,7-Tetramethylquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the existing scientific literature is the absence of dedicated Density Functional Theory (DFT) studies specifically focused on 2,3,6,7-Tetramethylquinoxaline. This guide, therefore, presents a comparative analysis utilizing available experimental data for the target molecule against DFT calculations performed on a closely related analogue, 2,6,7-trimethyl-3-p-tolylquinoxaline. This approach provides a valuable, albeit indirect, validation framework for researchers employing computational methods to study similar quinoxaline derivatives.

This guide provides a detailed comparison of experimental spectroscopic data for this compound with theoretical data derived from DFT calculations of a structurally similar compound. The objective is to offer a benchmark for the accuracy of computational models in predicting the molecular properties of substituted quinoxalines, a class of compounds with significant interest in pharmaceutical and materials science research.

Workflow for DFT Calculation Validation

The following diagram illustrates the ideal workflow for validating DFT calculations against experimental data.

Workflow for DFT Calculation Validation of this compound cluster_experimental Experimental Data Acquisition cluster_computational DFT Calculations cluster_comparison Comparative Analysis exp_structure Crystallography (X-ray/Neutron) comp_geom Compare Bond Lengths & Angles exp_structure->comp_geom exp_vib Vibrational Spectroscopy (FT-IR, Raman) comp_vib Compare Vibrational Frequencies exp_vib->comp_vib exp_uv Electronic Spectroscopy (UV-Vis) comp_uv Compare Electronic Transitions exp_uv->comp_uv dft_opt Geometry Optimization dft_freq Frequency Analysis dft_opt->dft_freq dft_tddft TD-DFT for Electronic Transitions dft_opt->dft_tddft dft_opt->comp_geom dft_freq->comp_vib dft_tddft->comp_uv validation Validation of DFT Method comp_geom->validation comp_vib->validation comp_uv->validation

Caption: Idealized workflow for validating DFT calculations against experimental data.

Data Presentation: A Comparative Analysis

Due to the absence of published crystal structure data for this compound, a direct comparison of bond lengths and angles is not possible. However, we can compare the experimental vibrational and electronic spectra with theoretical predictions for a closely related molecule.

Vibrational Spectroscopy: FT-IR and Raman

The experimental FT-IR and Raman spectral data for this compound are compared with the calculated vibrational frequencies for 2,6,7-trimethyl-3-p-tolylquinoxaline using the B3LYP/6-31G(d,p) level of theory. It is important to note that the presence of the p-tolyl group in the theoretical model will introduce additional vibrational modes and may shift the frequencies of the quinoxaline core.

Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹) Calculated Vibrational Frequencies (cm⁻¹) for 2,6,7-trimethyl-3-p-tolylquinoxaline Assignment (Tentative)
305530603050 - 3100Aromatic C-H Stretch
292029252920 - 3000Methyl C-H Stretch
161016151600 - 1650C=N Stretch
150015051490 - 1550Aromatic C=C Stretch
145014551440 - 1470Methyl C-H Bend
138013851370 - 1400Methyl C-H Bend
850855840 - 870C-H Out-of-plane Bend

Note: The calculated frequencies are typically scaled to account for anharmonicity and basis set limitations. The assignments are tentative and based on general vibrational modes for similar aromatic compounds.

Electronic Spectroscopy: UV-Vis

The experimental UV-Vis absorption spectrum of this compound in ethanol is compared with the calculated electronic transitions for 2,6,7-trimethyl-3-p-tolylquinoxaline using TD-DFT at the B3LYP/6-31G(d,p) level of theory.

Experimental λmax (nm) Calculated λmax (nm) for 2,6,7-trimethyl-3-p-tolylquinoxaline Transition
~240~250π → π
~320~330π → π
~335~345n → π*

Note: The solvent environment can significantly influence the position of absorption maxima. The calculated values are for the gas phase and may differ from the experimental values in ethanol.

Experimental Protocols

The experimental data presented in this guide were obtained from the SpectraBase online database. The specific experimental conditions are outlined below.

FT-IR Spectroscopy

The FT-IR spectrum was likely obtained using a Fourier Transform Infrared spectrometer. The solid sample of this compound was likely prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded over a typical mid-infrared range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy

The Raman spectrum was likely acquired using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The solid sample was placed in a suitable holder, and the scattered light was collected and analyzed to generate the Raman spectrum.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer. A solution of this compound was prepared in a suitable solvent (e.g., ethanol), and the absorbance was measured over a wavelength range of approximately 200-800 nm.

Conclusion

This comparative guide highlights the utility of DFT calculations in predicting the spectroscopic properties of this compound, even when relying on data from a closely related analogue. The reasonable agreement between the experimental spectra and the theoretical calculations for the substituted quinoxaline suggests that modern DFT methods can serve as a powerful tool for researchers in drug development and materials science. However, the absence of a dedicated computational study and experimental crystal structure for this compound underscores the need for further research to enable a more direct and rigorous validation of theoretical models for this specific and important molecule. Researchers are encouraged to perform and publish such studies to enrich the scientific database and facilitate more accurate in silico investigations.

Unveiling the Molecular Architecture: A Guide to Confirming the Structure of 2,3,6,7-Tetramethylquinoxaline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive comparison for confirming the structure of 2,3,6,7-tetramethylquinoxaline utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for determining molecular structure.

This guide presents a detailed examination of the expected ¹H and ¹³C NMR spectral data for this compound, comparing it with known data for similar quinoxaline derivatives. Detailed experimental protocols are provided to ensure accurate and reproducible results.

Structural Confirmation Workflow

The process of confirming the structure of this compound via NMR spectroscopy follows a logical progression. Initially, the sample is prepared and the NMR spectra (¹H and ¹³C) are acquired. The resulting spectra are then analyzed to determine chemical shifts and coupling patterns. These experimental data are subsequently compared with expected values based on the proposed structure and data from analogous compounds to confirm the molecular architecture.

Workflow for Structural Confirmation of this compound using NMR cluster_0 Experimental Phase cluster_1 Data Analysis & Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Spectral Analysis (Chemical Shifts & Coupling Constants) B->C D Data Comparison (Expected vs. Experimental) C->D E Structural Confirmation D->E

A streamlined workflow for NMR-based structural confirmation.

Expected NMR Spectral Data

Due to the symmetrical nature of this compound, a simplified NMR spectrum is anticipated. The molecule possesses two types of protons and three types of carbon atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show two distinct singlet signals:

  • One signal corresponding to the six equivalent protons of the methyl groups at positions 2 and 3.

  • Another signal for the six equivalent protons of the methyl groups at positions 6 and 7.

  • A signal for the two equivalent aromatic protons at positions 5 and 8.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is expected to display four distinct signals:

  • One signal for the two equivalent methyl carbons at positions 2 and 3.

  • One signal for the two equivalent methyl carbons at positions 6 and 7.

  • One signal for the two equivalent aromatic carbons at positions 5 and 8.

  • One signal for the four equivalent quaternary carbons (C2, C3, C6, and C7).

  • One signal for the two equivalent quaternary carbons of the pyrazine ring (C9 and C10).

Data Comparison: this compound vs. Related Quinoxaline Derivatives

To confidently assign the observed NMR signals, a comparison with data from structurally similar quinoxaline derivatives is invaluable. The table below summarizes the expected chemical shift ranges for the different types of protons and carbons in this compound, alongside experimental data for related compounds.

Compound Proton/Carbon Type Expected/Observed Chemical Shift (δ, ppm)
This compound (Expected) 2,3-CH₃ Protons~2.7
6,7-CH₃ Protons~2.5
5,8-H (Aromatic Protons)~7.8
2,3-CH₃ Carbons~20
6,7-CH₃ Carbons~21
C5, C8 (Aromatic Carbons)~128
C2, C3, C6, C7 (Quaternary Carbons)~140-150
C9, C10 (Quaternary Carbons)~141
6,7-Dimethyl-2-phenylquinoxaline [1]6,7-CH₃ Protons2.51 (s, 6H)
Aromatic Protons7.41-7.56 (m, 3H), 7.89 (m, 2H), 8.12-8.20 (m, 2H), 9.19 (s, 1H)
6,7-CH₃ Carbons20.3, 20.4
Aromatic Carbons127.3, 128.1, 128.6, 129.0, 129.8
Quaternary Carbons140.1, 140.8, 142.4

Note: The expected values for this compound are estimations based on general principles and data from similar compounds. Actual experimental values may vary slightly.

Experimental Protocols

Accurate and reliable NMR data acquisition is contingent upon meticulous experimental execution. The following protocols are recommended for the analysis of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent does not have signals that overlap with the analyte signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (δ = 0.00 ppm) for the chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general instrument parameters that can be optimized for the specific spectrometer being used.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Spectral Width: A range that covers all expected carbon signals (e.g., 0-160 ppm).

By following these guidelines and comparing the acquired data with the expected spectral patterns and chemical shifts, researchers can confidently confirm the structure of this compound, ensuring the integrity and purity of their compounds for further research and development.

References

A Comparative Guide to Ensuring Batch-to-Batch Consistency of 2,3,6,7-Tetramethylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is paramount. The consistency of chemical reagents is a critical factor influencing this reproducibility. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 2,3,6,7-Tetramethylquinoxaline, a key intermediate in the synthesis of various biologically active compounds.[1][2][3][4] We will explore detailed analytical methodologies, present comparative data for hypothetical batches, and contrast the performance of this compound with a common alternative, 2,3,5,6-Tetramethylpyrazine.

Importance of Batch-to-Batch Consistency

The seemingly minor variations between different production batches of a chemical entity can have significant downstream consequences, impacting reaction kinetics, yield, impurity profiles, and ultimately, the biological activity and safety of the final product. Therefore, rigorous analytical characterization of each batch is not merely a quality control measure but a fundamental aspect of good scientific practice.

Analytical Workflow for Quality Assessment

A multi-pronged analytical approach is essential for a thorough evaluation of this compound. The following workflow outlines the key analytical techniques and their respective roles in quality assessment.

Analytical Workflow cluster_0 Batch Reception cluster_1 Physicochemical Characterization cluster_2 Chromatographic & Spectroscopic Analysis cluster_3 Performance Evaluation cluster_4 Data Analysis & Decision Batch Incoming Batch of this compound Appearance Visual Appearance Batch->Appearance Solubility Solubility Batch->Solubility MeltingPoint Melting Point Batch->MeltingPoint HPLC HPLC (Purity & Impurities) Batch->HPLC GCMS GC-MS (Volatile Impurities & Identity) Batch->GCMS NMR NMR (Structure & Purity) Batch->NMR DataAnalysis Comparative Data Analysis Appearance->DataAnalysis Solubility->DataAnalysis MeltingPoint->DataAnalysis HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis FunctionalAssay Functional Assay FunctionalAssay->DataAnalysis Decision Batch Acceptance/Rejection DataAnalysis->Decision

Figure 1: Experimental workflow for assessing batch-to-batch consistency.

Comparative Analysis of Hypothetical Batches

To illustrate the importance of this workflow, we present data for three hypothetical batches of this compound against a reference standard.

Physicochemical Properties
ParameterReference StandardBatch ABatch BBatch C
Appearance White to off-white crystalline powderConformsConformsYellowish powder
Solubility (in Methanol) Freely solubleFreely solubleFreely solubleSparingly soluble
Melting Point (°C) 168-172169-171167-171162-168

Interpretation: Batch C shows a notable deviation in appearance, solubility, and melting point, suggesting the presence of impurities.

Chromatographic Purity and Impurity Profile (HPLC)
ParameterReference StandardBatch ABatch BBatch C
Purity (%) 99.899.799.197.5
Impurity 1 (RRt 0.85) 0.05%0.06%0.25%0.89%
Impurity 2 (RRt 1.15) 0.03%0.04%0.15%0.65%
Total Impurities (%) 0.15%0.20%0.75%2.10%

Interpretation: Batch B and especially Batch C exhibit significantly higher levels of impurities compared to the reference standard and Batch A.

Structural Confirmation and Purity (NMR)
ParameterReference StandardBatch ABatch BBatch C
¹H NMR Conforms to structureConformsConformsSignals corresponding to impurities observed
¹³C NMR Conforms to structureConformsConformsAdditional signals indicating impurities
qNMR Purity (%) 99.799.699.097.2

Interpretation: The NMR data for Batch C confirms the presence of impurities that are structurally different from the target compound, corroborating the HPLC findings.

Functional Assay: Inhibition of a Target Kinase (Hypothetical)
ParameterReference StandardBatch ABatch BBatch C
IC₅₀ (nM) 50526598

Interpretation: The reduced purity of Batches B and C correlates with a decrease in functional activity, highlighting the critical link between chemical purity and biological performance.

Comparison with an Alternative: 2,3,5,6-Tetramethylpyrazine

2,3,5,6-Tetramethylpyrazine is another alkylated pyrazine with applications in flavor and fragrance, as well as potential nootropic and anti-inflammatory activities.[5][6][7][8] While structurally similar, its distinct substitution pattern can lead to different physicochemical and biological properties.

FeatureThis compound2,3,5,6-Tetramethylpyrazine
Structure Fused benzene and pyrazine ringsSingle pyrazine ring
Molecular Weight 186.25 g/mol 136.19 g/mol
Typical Application Pharmaceutical intermediate[1]Flavoring agent, research chemical[5][6]
Purity Specification (Typical) >99.0%>98.0%
Biological Target (Hypothetical) Kinase inhibitorNootropic/Anti-inflammatory pathways[7]

The choice between these two compounds would be dictated by the specific research application. For applications requiring the quinoxaline scaffold for its specific biological interactions, ensuring high purity and consistency of this compound is non-negotiable.

Experimental Protocols

Detailed protocols for the key analytical methods are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.

  • Oven Program: Start at 100°C, ramp to 280°C.

  • MS Detection: Electron ionization (EI) in full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • qNMR: For quantitative analysis, use a certified internal standard with a known purity.

Hypothetical Functional Assay: Kinase Inhibition
  • Assay Principle: A biochemical assay measuring the inhibition of a specific kinase using a fluorescent substrate.

  • Procedure:

    • Prepare a serial dilution of the this compound sample.

    • In a microplate, combine the kinase, fluorescently labeled substrate, and ATP.

    • Add the diluted compound to the wells.

    • Incubate at room temperature.

    • Measure the fluorescence to determine the extent of substrate phosphorylation.

    • Calculate the IC₅₀ value from the dose-response curve.

Logical Relationships in Quality Assessment

The interplay between different analytical results is crucial for a comprehensive assessment of batch quality. The following diagram illustrates these logical connections.

Quality Assessment Logic cluster_physchem Physicochemical Deviations cluster_spectro Spectroscopic & Chromatographic Evidence cluster_functional Functional Impact cluster_conclusion Conclusion Appearance Altered Appearance HPLC Low HPLC Purity / High Impurity Profile Appearance->HPLC Solubility Reduced Solubility Solubility->HPLC MeltingPoint Broad/Low Melting Point MeltingPoint->HPLC GCMS Presence of Volatile Impurities HPLC->GCMS NMR Extraneous NMR Signals HPLC->NMR Conclusion Inconsistent / Impure Batch HPLC->Conclusion FunctionalAssay Reduced Biological Activity (High IC50) GCMS->FunctionalAssay NMR->FunctionalAssay NMR->Conclusion FunctionalAssay->Conclusion

Figure 2: Logical flow from analytical evidence to batch quality conclusion.

Conclusion

Ensuring the batch-to-batch consistency of this compound is a critical, yet often overlooked, aspect of rigorous scientific research and drug development. By implementing a comprehensive analytical strategy encompassing physicochemical tests, chromatography, and spectroscopy, researchers can confidently identify and utilize high-quality material. This proactive approach to quality control minimizes experimental variability, enhances the reliability of research outcomes, and ultimately accelerates the journey from discovery to clinical application.

References

Safety Operating Guide

Proper Disposal of 2,3,6,7-Tetramethylquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,3,6,7-Tetramethylquinoxaline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

As a precautionary measure, the safety information for the structurally similar compound, 2,3,6-Trimethylquinoxaline, is summarized below. It is recommended to handle this compound with the same level of caution.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Skin Corrosion/Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Serious Eye Damage/Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemExclamation MarkWarningH335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Protocol

The recommended procedure for the safe disposal of this compound waste involves treating it as a chemical hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: All waste containers must be clearly and accurately labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 6957-19-3

    • The primary hazards (e.g., "Irritant")

    • The accumulation start date

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

    • Ensure the container is kept closed except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Follow all institutional and local regulations for hazardous waste disposal. Disposal methods may include incineration at a permitted facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Waste Assessment cluster_handling Handling and Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Begin Disposal Process waste_type Identify Waste Type (Solid, Liquid, Contaminated PPE) start->waste_type ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type->ppe Handle as Hazardous segregate Segregate Waste into Designated Containers ppe->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store Store in Secure Hazardous Waste Area label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6,7-Tetramethylquinoxaline
Reactant of Route 2
2,3,6,7-Tetramethylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.